Ethyl 2-amino-5-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLDNINFPSEDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954053 | |
| Record name | Ethyl 2-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32203-24-0 | |
| Record name | 32203-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 32203-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Building Block
Ethyl 2-amino-5-nitrobenzoate, a seemingly unassuming organic molecule, holds a significant position in the landscape of synthetic chemistry. Its strategic arrangement of functional groups—an ethyl ester, a primary aromatic amine, and a nitro group—renders it a versatile and highly valuable intermediate in the synthesis of a wide array of more complex molecules. This guide, intended for the discerning eye of researchers, scientists, and professionals in drug development, delves into the core physical and chemical properties of this compound. By providing a comprehensive understanding of its characteristics, from its spectral signature to its reactive nature, we aim to empower the scientific community to unlock its full potential in the pursuit of novel pharmaceuticals and other advanced materials. Our approach is rooted in providing not just data, but also the scientific rationale behind it, ensuring a deeper, more applicable knowledge base.
Core Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's fundamental physical properties is the bedrock of its successful application in research and development. These parameters dictate everything from appropriate storage conditions to the selection of suitable analytical techniques.
Structural and General Information
This compound is a substituted benzene derivative with the chemical formula C₉H₁₀N₂O₄.[1] Its structure is characterized by a benzene ring substituted with an amino group at position 2, a nitro group at position 5, and an ethoxycarbonyl group at position 1.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 32203-24-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Solid (form and color may vary) | - |
| Boiling Point | 385 °C at 760 mmHg | MySkinRecipes |
| Density | 1.33 g/cm³ | MySkinRecipes |
| Storage | 2-8°C, in a dark place under an inert atmosphere | [1] |
Note: The melting point for this compound is not consistently reported in publicly available literature. Experimental determination is recommended for precise applications.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of a chemical compound. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular fingerprint.
While experimentally obtained spectra for this compound are not widely available in public databases, the expected spectral features can be inferred from the analysis of closely related compounds and the fundamental principles of spectroscopy. For comparative purposes, the ¹H NMR data for the isomeric compound, ethyl 2-amino-3-nitrobenzoate, is presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl group. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the electronic effects of the amino, nitro, and ester substituents. For the related isomer, ethyl 2-amino-3-nitro-benzoate, the following ¹H NMR data has been reported (400 MHz, CDCl₃, δ): 1.40 (t, J=7.1Hz, 3H, OCH₂CH₃), 4.37 (q, J=7.1Hz, 2H, OCH₂CH₃), 6.65 (dd, J=8.0Hz, 8.0Hz, 1H), 8.25 (dd, J=7.6Hz, 1.2Hz, 1H), 8.37 (dd, J=7.6Hz, 1.2Hz, 1H) (aromatic protons), 8.46 (bs, 2H, NH₂).[2]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the different substituents), and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 1720 - 1680 | C=O stretch (Ester) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine) |
| 1250 - 1000 | C-O stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (210.19). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and the nitro group (-NO₂).
Synthesis and Reactivity: A Chemist's Perspective
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.
Synthesis of this compound
The most common and logical laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid.
Experimental Protocol: Fischer Esterification of 2-amino-5-nitrobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-nitrobenzoic acid (1.0 eq.) in absolute ethanol (a significant excess, acting as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.2 eq.), to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The product can then be extracted into an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Fischer Esterification Workflow.
Chemical Reactivity and Transformations
The trifunctional nature of this compound allows for a range of selective chemical transformations.
-
Reactions of the Amino Group: The primary aromatic amine is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. Diazotization, in particular, is a powerful tool for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.[3]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is crucial for the synthesis of diamino compounds, which are important building blocks for heterocyclic systems.
-
Hydrolysis of the Ester Group: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the temporary protection of the carboxylic acid functionality during other synthetic steps.
Caption: Reactivity of Functional Groups.
Applications in Drug Development and Organic Synthesis
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[4] Its utility lies in its ability to serve as a scaffold for the construction of more complex molecular architectures.
One notable application of the parent compound, 2-amino-5-nitrobenzoic acid, is in the synthesis of niclosamide analogues.[5] Niclosamide is an anthelmintic drug that has shown potential as an anticancer and antiviral agent. By using 2-amino-5-nitrobenzoic acid as a starting material, researchers can synthesize a variety of niclosamide derivatives with potentially improved therapeutic properties.
Furthermore, the reduction of the nitro group in this compound to an amine provides a route to 2,5-diaminobenzoate derivatives. These compounds are precursors to various heterocyclic systems, which are prevalent in many biologically active molecules.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands as a testament to the power of well-designed molecular building blocks in advancing chemical synthesis. Its unique combination of reactive functional groups provides a versatile platform for the creation of a diverse range of complex molecules with potential applications in medicine and materials science. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, with the aim of equipping researchers and developers with the knowledge necessary to harness its full potential. As the quest for novel and improved chemical entities continues, the importance of such versatile intermediates will undoubtedly grow, solidifying the role of this compound in the toolkit of the modern synthetic chemist.
References
A Spectroscopic Guide to Ethyl 2-amino-5-nitrobenzoate: Structural Elucidation and Data Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-nitrobenzoate is a key chemical intermediate in the synthesis of a variety of pharmaceutical and dye compounds. Its molecular structure, featuring an ethyl ester, an amino group, and a nitro group on a benzene ring, provides a versatile scaffold for further chemical modifications. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Spectroscopic Overview
The structural formula of this compound is presented below. The strategic placement of the electron-donating amino group and the electron-withdrawing nitro and ethyl ester groups on the aromatic ring results in a distinct spectroscopic fingerprint.
Figure 1. Chemical Structure of this compound.
A comprehensive analysis using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides unambiguous confirmation of this structure. The following sections will delve into the detailed interpretation of the data obtained from each of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus.
Experimental Protocol: NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 10-20 mg/mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak.
¹H NMR Spectroscopy Data and Interpretation
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.73 | Broad Singlet | 2H | -NH₂ |
| 8.07 | Doublet (d), J = 7.6 Hz | 1H | Ar-H |
| 7.61 – 7.52 | Multiplet | 2H | Ar-H |
| 7.33 | Doublet of Doublet of Doublets (ddd), J = 8.3, 5.5, 3.0 Hz | 1H | Ar-H |
| 4.09 | Doublet (d), J = 6.6 Hz | 2H | -OCH₂CH₃ |
| 2.07 | Doublet of Pentets (dp), J = 13.4, 6.7 Hz | 1H | -OCH₂CH₃ |
| 1.00 | Doublet (d), J = 6.7 Hz | 3H | -OCH₂CH₃ |
Interpretation:
-
The broad singlet at 8.73 ppm, integrating to two protons, is characteristic of the amino (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
The aromatic region (7.33-8.07 ppm) displays a complex pattern of signals for the three protons on the benzene ring. The downfield shifts are influenced by the electron-withdrawing nitro and ester groups.
-
The signals corresponding to the ethyl group of the ester functionality are observed at 4.09, 2.07, and 1.00 ppm. The splitting patterns and coupling constants are consistent with an ethyl group attached to an oxygen atom.
¹³C NMR Spectroscopy Data and Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | C=O (Ester) |
| 135.9 | Ar-C |
| 134.7 | Ar-C |
| 131.2 | Ar-C |
| 126.7 | Ar-C |
| 124.2 | Ar-C |
| 120.3 | Ar-C |
| 72.0 | -OCH₂CH₃ |
| 27.6 | -OCH₂CH₃ |
| 19.1 | -OCH₂CH₃ |
Interpretation:
-
The signal at 167.0 ppm is attributed to the carbonyl carbon of the ethyl ester group.
-
The six signals in the aromatic region (120.3-135.9 ppm) correspond to the six carbons of the benzene ring. The chemical shifts are influenced by the attached substituents.
-
The signals at 72.0, 27.6, and 19.1 ppm are assigned to the carbons of the ethyl group.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
The FT-IR spectrum is typically recorded using a KBr pellet method. A small amount of this compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
IR Spectroscopy Data and Interpretation
The IR spectrum of this compound exhibits several key absorption bands that confirm the presence of its characteristic functional groups.[1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3482, 3372 | N-H stretching (asymmetric and symmetric) of the primary amine |
| 1686 | C=O stretching of the ester |
| 1615 | N-H bending of the amine and/or C=C stretching of the aromatic ring |
Interpretation:
-
The two distinct peaks at 3482 and 3372 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine, respectively.[1]
-
The strong absorption band at 1686 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.[1]
-
The peak at 1615 cm⁻¹ can be attributed to the N-H bending vibration of the amine and/or the C=C stretching vibrations within the aromatic ring.[1]
-
The presence of the nitro group is typically confirmed by strong asymmetric and symmetric stretching bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, though these were not explicitly highlighted in the available data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source. The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Mass Spectrometry Data and Interpretation
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
-
Molecular Formula: C₉H₁₀N₂O₄
-
Molecular Weight: 210.19 g/mol
-
Expected [M+H]⁺: 211.0713
The fragmentation pattern in the mass spectrum would arise from the cleavage of the ester group (loss of -OCH₂CH₃ or -CH₂CH₃) and potentially the nitro and amino groups, providing further structural confirmation.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Figure 2. Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The detailed analysis of the spectroscopic data presented in this guide serves as a valuable resource for researchers and scientists, enabling confident identification and quality assessment of this important chemical intermediate in various scientific endeavors. The consistency across all analytical techniques provides a high degree of certainty in the assigned structure.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-nitrobenzoate from 2-chloro-5-nitrobenzoic acid
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for producing Ethyl 2-amino-5-nitrobenzoate, a key intermediate in the pharmaceutical and dye industries.[1] The synthesis is a robust two-step process commencing with 2-chloro-5-nitrobenzoic acid. The methodology detailed herein encompasses the initial esterification to yield Ethyl 2-chloro-5-nitrobenzoate, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group. This document offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations, designed for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Overview
This compound is a valuable molecular building block, primarily utilized in the synthesis of azo dyes, pigments, and various active pharmaceutical ingredients (APIs). The strategic placement of its functional groups—an ester, an amine, and a nitro group—offers versatile handles for subsequent chemical transformations.
The synthesis from 2-chloro-5-nitrobenzoic acid is an efficient and widely adopted route. It unfolds over two distinct chemical transformations:
-
Fischer Esterification: The carboxylic acid moiety of the starting material is converted into an ethyl ester. This step protects the carboxylic acid and modulates the electronic properties of the ring.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring is displaced by an amino group using an ammonia source. This reaction is highly regioselective, driven by the powerful electron-withdrawing nature of the nitro group.
This guide will dissect each stage, providing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible synthesis.
Part 1: Fischer Esterification of 2-chloro-5-nitrobenzoic acid
The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a classic acid-catalyzed esterification reaction.
Principle and Mechanism
Fischer esterification is a reversible reaction in which a carboxylic acid reacts with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or a sulfonic acid.[2] The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, the alcohol is used as the solvent (in large excess) and/or the water byproduct is removed.
Experimental Protocol: Synthesis of Ethyl 2-chloro-5-nitrobenzoate
Materials:
-
2-chloro-5-nitrobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq).
-
Add absolute ethanol (10-20 eq, serving as both reactant and solvent).
-
Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Ethyl 2-chloro-5-nitrobenzoate as a solid.
Causality and Field-Proven Insights
-
Excess Alcohol: Using ethanol as the solvent ensures a high concentration of one of the reactants, pushing the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.
-
Bicarbonate Wash: This step is critical to remove any residual sulfuric acid and unreacted carboxylic acid, preventing potential side reactions or degradation in subsequent steps.
Part 2: Amination via Nucleophilic Aromatic Substitution (SNAr)
This second stage is the core transformation, where the chloro group is substituted by an amino group. The success of this reaction hinges on the principles of Nucleophilic Aromatic Substitution.
Principle and Mechanism
The SNAr mechanism is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[3] The reaction proceeds via a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Addition: The nucleophile (ammonia, NH₃) attacks the carbon atom bearing the leaving group (chlorine). This attack is facilitated by the electron-withdrawing nitro group, which is positioned para to the chlorine. The nitro group delocalizes the negative charge of the resulting anionic intermediate through resonance.[3]
-
Formation of Meisenheimer Complex: This resonance-stabilized intermediate is known as a Meisenheimer complex.[3][5] Its stability is the key to the feasibility of the SNAr reaction.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion).
The rate of reaction is highly dependent on the nature of the leaving group and the degree of activation provided by the electron-withdrawing substituents. Recent studies have also explored microwave-assisted conditions, which can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-chloro-5-nitrobenzoate
-
Aqueous Ammonia (28-30% NH₃ solution)
-
Ethanol (or another suitable solvent)
Procedure:
-
Place Ethyl 2-chloro-5-nitrobenzoate (1.0 eq) in a sealed pressure vessel or a high-pressure autoclave.
-
Add ethanol and an excess of concentrated aqueous ammonia (e.g., 10-15 eq).
-
Seal the vessel and heat the mixture to 100-120 °C for 8-12 hours with vigorous stirring. The pressure will increase due to the heating of the ammonia solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the vessel to room temperature. Caution: Vent the vessel carefully in a fume hood to release the excess ammonia pressure.
-
The product often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual ammonia and ammonium salts, followed by a wash with cold ethanol.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, in-process controls and final product validation are essential.
-
TLC Monitoring: At each stage, TLC is used to track the consumption of starting materials and the formation of products, confirming reaction completion.
-
Spectroscopic Confirmation: The structures of the intermediate and the final product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry should be used to confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point, consistent with literature values, is a strong indicator of the final product's purity.
Physicochemical and Safety Data
Data Presentation: Properties of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.57 | 162-168[7] | Off-white to creamish crystalline powder[7] |
| Ethyl 2-chloro-5-nitrobenzoate | C₉H₈ClNO₄ | 229.62 | ~65-68 | Light yellow solid |
| This compound | C₉H₁₀N₂O₄ | 210.19[8] | ~108-110 | Yellow solid |
Safety and Handling
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
2-chloro-5-nitrobenzoic acid: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[9] It may also cause respiratory irritation.[9][10] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid creating dust.[9]
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water/solvent, never the other way around.
-
Aqueous Ammonia: Corrosive and has a pungent, irritating odor. Work in a well-ventilated fume hood. The amination step is performed under pressure and high temperature; use appropriate safety equipment (pressure vessel, blast shield).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualization of Synthesis and Mechanism
Synthetic Pathway
Caption: Overall two-step synthesis pathway.
SNAr Reaction Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
The synthesis of this compound from 2-chloro-5-nitrobenzoic acid is a foundational two-step process in organic synthesis. It elegantly demonstrates the principles of Fischer esterification and Nucleophilic Aromatic Substitution. By understanding the causality behind each procedural step—from the role of catalysts and excess reagents to the importance of reaction conditions and purification techniques—researchers can reliably and safely produce this key chemical intermediate. The protocols and insights provided in this guide serve as a robust framework for laboratory execution, ensuring high yield and purity for applications in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. fishersci.se [fishersci.se]
- 5. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00215B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sdichem.com [sdichem.com]
- 8. Ethyl 5-amino-2-nitrobenzoate | C9H10N2O4 | CID 44203110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
Ethyl 2-amino-5-nitrobenzoate: A Cornerstone Building Block for Advanced Organic Synthesis
An In-depth Technical Guide
Abstract
Ethyl 2-amino-5-nitrobenzoate is a trifunctional aromatic compound of significant strategic importance in modern organic synthesis. Its unique molecular architecture, featuring an amino group, a nitro moiety, and an ethyl ester function, provides a versatile platform for constructing complex molecular frameworks. The electronically distinct nature of the amino and nitro groups, ortho and para to the ester respectively, allows for a high degree of regioselectivity in synthetic transformations. This guide provides an in-depth exploration of the core applications of this compound, focusing on its pivotal role in the synthesis of pharmaceutically relevant heterocyclic systems such as benzimidazoles, quinoxalines, and quinazolinones. We will delve into the causality behind key experimental choices, present validated protocols, and offer insights derived from extensive field application.
The Strategic Value of this compound: A Molecular Overview
At the heart of this compound's utility lies the strategic placement of its three functional groups. The nucleophilic amino group at the 2-position, the electrophilic character of the aromatic ring modulated by the powerful electron-withdrawing nitro group at the 5-position, and the ester at the 1-position each offer distinct handles for chemical manipulation. The most critical transformation, however, is the selective reduction of the nitro group. This single step unmasks a second amino functionality, generating in situ an ortho-phenylenediamine derivative, a privileged precursor for a vast array of condensation and cyclization reactions.
This strategic design allows for a modular approach to synthesis. The initial scaffold can be modified at the amino or ester group, followed by the key nitro reduction and subsequent cyclization, enabling the generation of diverse molecular libraries from a single, readily available starting material.
Caption: Key functional groups of this compound.
Core Transformation: The Gateway to Heterocyclic Scaffolds
The cornerstone of this building block's application is the selective reduction of the nitro group to an amine, yielding Ethyl 2,5-diaminobenzoate. The choice of reducing agent is critical and depends on the presence of other sensitive functional groups in the molecule.
Catalytic Hydrogenation
This is often the method of choice due to its clean reaction profile and high efficiency.[1][2]
-
H₂/Pd/C: Palladium on carbon is a highly effective catalyst for this transformation. It operates under relatively mild conditions and typically results in high yields. A key consideration is that this method can also reduce other functionalities, such as alkenes or alkynes, and may cause dehalogenation.[2]
-
Raney Nickel: This catalyst is a suitable alternative, particularly when dehalogenation of aryl halides is a concern.[1][2]
Metal-Acid Systems
These classical methods are robust, economical, and tolerate a wider range of functional groups than some catalytic methods.
-
Fe/HCl or Fe/NH₄Cl: Iron in the presence of a proton source is a workhorse for nitro group reduction. The reaction is heterogeneous, and the iron oxides formed can sometimes complicate product isolation.
-
Sn/HCl or SnCl₂/HCl: Tin-based reagents are also highly effective. Tin(II) chloride (SnCl₂) offers a milder alternative for reducing nitro groups in the presence of other reducible functionalities.[1][3]
| Reduction Method | Key Reagents | Typical Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 1-5 atm H₂, RT-50°C, MeOH or EtOH | High yield, clean reaction, mild conditions | Can reduce other functional groups, potential for dehalogenation |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Reflux | Cost-effective, robust, good functional group tolerance | Stoichiometric metal waste, potentially harsh conditions |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in MeOH | Avoids use of H₂ gas, generally mild | Reagent cost, potential for side reactions |
Application I: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a vital class of heterocycles found in numerous FDA-approved drugs, including proton pump inhibitors (omeprazole) and anthelmintics (albendazole). The synthesis of 2-substituted-5(6)-carboxyethylbenzimidazoles from this compound is a straightforward and high-yielding process.
Synthetic Strategy & Causality
The strategy involves a two-step sequence:
-
Reduction: The nitro group is reduced to an amine to generate the ortho-phenylenediamine intermediate, Ethyl 2,5-diaminobenzoate.
-
Condensation/Cyclization: The diamine is then reacted with an aldehyde. The more nucleophilic amino group (formerly the original amino group, activated by the para-ester) attacks the aldehyde carbonyl, forming a Schiff base. Subsequent intramolecular attack by the second amino group, followed by oxidative aromatization, yields the benzimidazole core. Using an oxidant like sodium metabisulfite is common to facilitate the final aromatization step.[4]
Caption: Workflow for Benzimidazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate
-
Step A: Synthesis of Ethyl 2,5-diaminobenzoate
-
To a solution of this compound (2.10 g, 10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (11.3 g, 50 mmol).
-
Heat the mixture to reflux for 3 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water and basify to pH 8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2,5-diaminobenzoate as a solid, which can be used in the next step without further purification.
-
-
Step B: Synthesis of the Benzimidazole
-
In a round-bottom flask, dissolve Ethyl 2,5-diaminobenzoate (1.80 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in dimethoxyethane (40 mL).[4]
-
Add sodium metabisulfite (1.90 g, 10 mmol) as an oxidant.[4]
-
Heat the mixture under reflux for 12-16 hours.
-
After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
-
Application II: Synthesis of Quinoxaline Derivatives
Quinoxalines are another privileged heterocyclic scaffold with a broad range of biological activities, including anticancer and antiviral properties.[5][6] The synthesis leverages the same ortho-phenylenediamine intermediate generated from this compound.
Synthetic Strategy & Causality
The established route to quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]
-
Reduction: As before, this compound is reduced to Ethyl 2,5-diaminobenzoate.
-
Double Condensation: The diamine is then treated with a 1,2-dicarbonyl compound, such as glyoxal or benzil. The reaction proceeds via a two-fold imine formation, followed by cyclization and dehydration to furnish the aromatic quinoxaline ring system. The reaction is typically catalyzed by a mild acid.
Caption: Synthesis of a Quinoxaline Derivative.
Experimental Protocol: Synthesis of Ethyl 2,3-diphenylquinoxaline-6-carboxylate
-
Step A: Synthesis of Ethyl 2,5-diaminobenzoate
-
Follow the protocol as described in Section 3.2, Step A.
-
-
Step B: Synthesis of the Quinoxaline
-
Dissolve Ethyl 2,5-diaminobenzoate (1.80 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the mixture to reflux for 4 hours. A yellow precipitate should form.
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired quinoxaline derivative.
-
Application III: Access to Quinazolinone and Benzodiazepine Scaffolds
While direct cyclization to seven-membered rings like benzodiazepines is less common from this specific precursor, this compound serves as an excellent starting point for related six-membered heterocycles like quinazolinones and is a precursor to intermediates used in benzodiazepine synthesis.
Synthesis of 7-Nitro-4(3H)-quinazolinones
Quinazolinones are core structures in many bioactive compounds.[8] The synthesis requires hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid.[8]
-
Hydrolysis: The ester is hydrolyzed to 2-amino-5-nitrobenzoic acid using aqueous NaOH, followed by acidification.[9]
-
Cyclization: The resulting anthranilic acid derivative is then condensed with a one-carbon source, such as formic acid or formamide, under reflux conditions to yield the 7-nitro-4(3H)-quinazolinone.[8]
A Gateway to Benzodiazepine Intermediates
The synthesis of many benzodiazepines relies on 2-aminobenzophenone intermediates.[10] While not a direct precursor, this compound can be envisioned as a starting material for these crucial intermediates through multi-step synthetic sequences, such as conversion of the ester to a ketone via Friedel-Crafts acylation or other organometallic methodologies, followed by the standard cyclization procedures. The related compound, 2-amino-5-nitrobenzophenone, is a foundational precursor for constructing the characteristic benzodiazepine ring system.[10]
Conclusion
This compound is far more than a simple aromatic compound; it is a highly versatile and strategically designed building block. Its true power is unlocked through the selective reduction of its nitro group, which opens a gateway to a rich variety of heterocyclic scaffolds. The ability to reliably synthesize benzimidazoles, quinoxalines, and precursors to other important heterocycles like quinazolinones makes it an indispensable tool for researchers, scientists, and drug development professionals. The methodologies presented in this guide, grounded in established chemical principles, provide a robust framework for leveraging this key intermediate in the pursuit of novel and complex molecular architectures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 5-amino-2-nitrobenzoate | Benchchem [benchchem.com]
- 10. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Ethyl 2-amino-5-nitrobenzoate as a Precursor for Azo Dyes and Pigments
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the utilization of ethyl 2-amino-5-nitrobenzoate as a foundational precursor in the synthesis of azo dyes and pigments. We will explore the fundamental chemistry, provide detailed experimental protocols, and discuss the critical interplay between molecular structure and final dye properties.
Introduction: The Strategic Importance of this compound
This compound is a highly versatile aromatic compound that serves as a critical building block in organic synthesis, particularly in the vast field of color chemistry.[1] Its molecular architecture, featuring a primary amino group, an electron-withdrawing nitro group, and an ethyl ester functionality, provides a unique combination of reactive sites. This trifunctional nature makes it an excellent starting material for a diverse range of azo colorants.[2][3]
The primary amino group (-NH₂) is the key functional group that undergoes diazotization to form a reactive diazonium salt. The nitro group (-NO₂), a strong chromophore and auxochrome, significantly influences the spectral properties of the resulting dyes, often leading to deeper, more intense colors and enhanced stability.[4][5] The ethyl ester group can also be leveraged for further modifications or to influence the solubility and application properties of the final product.
Physicochemical Properties
A clear understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₉H₁₀N₂O₄ | [6] |
| Molecular Weight | 210.19 g/mol | [6] |
| Appearance | Solid (form may vary) | |
| Melting Point | 236-238 °C (for the corresponding acid) | |
| Storage | 2-8°C, protected from light, stored in inert gas | [1] |
The Core Chemistry: From Amine to Azo Compound
The synthesis of azo dyes from a primary aromatic amine like this compound is a classic and well-established two-step process.[4][7] It involves:
-
Diazotization: Conversion of the primary amino group into a diazonium salt.
-
Azo Coupling: Reaction of the diazonium salt with an electron-rich coupling component.
Pillar 1: The Diazotization Reaction
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[8] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7][8]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[4][7] Maintaining a low temperature ensures the integrity of the diazonium salt for the subsequent coupling step.
-
Strong Acidic Medium: The acid serves two purposes: it generates the necessary nitrous acid from sodium nitrite and it prevents the newly formed diazonium salt from coupling with the unreacted parent amine, which can lead to unwanted side products.[9]
The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺), which then attacks the nucleophilic nitrogen of the amine.[9]
Caption: General workflow for the diazotization of a primary aromatic amine.
Pillar 2: The Azo Coupling Reaction
The diazonium salt formed is a weak electrophile.[9] It readily reacts with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[10] This reaction forms the characteristic azo linkage (–N=N–) that defines this class of dyes.[7]
Causality Behind Experimental Choices:
-
Activated Coupling Components: Suitable coupling components must contain strong electron-donating groups, such as hydroxyl (-OH) or amino (-NH₂) groups.[9] Phenols, naphthols, and anilines are common choices.
-
pH Control: The pH of the reaction medium is crucial for successful coupling.
-
For coupling with phenols , the reaction is carried out in a mildly alkaline medium (pH 8-11).[9] This deprotonates the phenol to the more strongly activating phenoxide ion.
-
For coupling with anilines , the reaction is performed in a mildly acidic medium (pH < 6).[10] This ensures that while the diazonium salt concentration is sufficient, the concentration of the free, unprotonated amine (the reactive species) is also adequate.
-
Caption: The azo coupling reaction between a diazonium salt and a coupling component.
Self-Validating Experimental Protocol: Synthesis of an Azo Dye
This protocol details the synthesis of a representative azo dye using this compound as the diazo component and β-naphthol as the coupling component. Each step is designed to ensure high yield and purity.
Step 1: Diazotization of this compound
-
Preparation: In a 250 mL beaker, create a fine suspension by stirring 2.10 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.[4]
-
Cooling (Critical Step): Cool the suspension to 0-5 °C in an ice-salt bath with continuous, vigorous stirring. It is imperative to maintain this temperature range throughout the addition of sodium nitrite.[4][7]
-
Nitrite Addition: In a separate beaker, prepare a solution of 0.70 g (approx. 0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[4]
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the escape of nitrous fumes. Ensure the temperature does not rise above 5 °C.[4]
-
Validation: After the addition is complete, stir for an additional 10 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates a slight excess, confirming the completion of diazotization. If the test is negative, add a small amount more of the nitrite solution.
-
Immediate Use: The resulting clear, cold diazonium salt solution should be used immediately in the next step due to its inherent instability.[7]
Step 2: Azo Coupling with β-Naphthol
-
Coupling Solution: In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% sodium hydroxide solution.[4]
-
Cooling: Cool this solution to 0-5 °C in an ice bath with constant stirring.[7]
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Step 1) to the cold β-naphthol solution.[4][7]
-
Observation: A deeply colored precipitate of the azo dye should form instantly. The exact color will depend on the specific structures, but a red or orange hue is expected.
-
Completion: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[7]
Step 3: Isolation and Purification
-
Filtration: Isolate the crude dye by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the collected dye precipitate thoroughly with cold water until the filtrate is neutral to litmus paper. This removes unreacted starting materials and inorganic salts.[4]
-
Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 60-70 °C).
-
Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.[7]
Safety, Handling, and Personal Protective Equipment (PPE)
Handling the chemicals involved in azo dye synthesis requires strict adherence to safety protocols to mitigate risks.
-
This compound: May cause skin, eye, and respiratory irritation.[11][12]
-
Sodium Nitrite: Strong oxidizer and toxic if ingested.
-
Concentrated Acids (HCl): Highly corrosive and can cause severe burns.[13]
-
Diazonium Salts: Potentially explosive in dry, solid form. Never isolate the diazonium salt. Always keep it in a cold, aqueous solution and use it immediately.[7]
Mandatory PPE and Handling Procedures:
-
Ventilation: Always conduct the synthesis in a well-ventilated chemical fume hood.[12][13]
-
Eye Protection: Wear chemical safety goggles or a face shield at all times.[11][13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[11][13]
-
Protective Clothing: A standard laboratory coat is required.[11]
-
Emergency Access: Ensure an eyewash station and safety shower are readily accessible.[13]
-
Waste Disposal: Dispose of all chemical waste in accordance with licensed collector's sorting instructions.[11]
Conclusion: A Versatile Precursor for Advanced Applications
This compound stands out as a valuable and versatile precursor in the synthesis of azo dyes and pigments.[2][3] Its unique molecular structure allows for the creation of colorants with a wide range of hues and desirable properties. The protocols and principles outlined in this guide provide a robust framework for researchers to safely and effectively utilize this compound. The ability to control the final properties of the dye by careful selection of the coupling component makes this synthetic pathway a cornerstone of color chemistry, with applications ranging from textiles and coatings to advanced materials and analytical reagents.[2][7]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 5-amino-2-nitrobenzoate | C9H10N2O4 | CID 44203110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Ethyl 2-amino-5-nitrobenzoate: Sourcing, Purity, and Analytical Validation for Pharmaceutical R&D
Introduction: The Role of Ethyl 2-amino-5-nitrobenzoate in Synthesis
This compound (CAS No: 32203-24-0), a substituted anthranilate derivative, is a pivotal chemical intermediate in the synthesis of a wide array of complex organic molecules. Its molecular architecture, featuring an amino group, a nitro group, and an ethyl ester on a benzene ring, provides multiple reactive sites for further chemical elaboration. This makes it a valuable building block in the pharmaceutical industry for creating novel pharmacologically active agents and in the manufacturing of specialized dyes.[1][2][3] The successful outcome of these synthetic pathways is critically dependent on the quality and purity of the starting materials. Impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts, compromising the integrity of research and the safety of final products.[4]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-quality this compound. We will explore the landscape of commercial suppliers, demystify purity grades, and detail the essential analytical methodologies required for in-house quality verification, ensuring the reliability and reproducibility of your scientific endeavors.
Commercial Sourcing: A Landscape of Suppliers
This compound is readily available from a range of chemical suppliers, from large global distributors to more specialized chemical synthesis laboratories. The choice of supplier often depends on the required quantity, purity grade, and the level of documentation needed for your specific application.
| Representative Commercial Suppliers | Typical Purity Offered | CAS Number | Notes |
| Sigma-Aldrich (Merck) | ≥98% | 32203-24-0 | Offers comprehensive safety and technical data.[5] Products are typically for research and development use. |
| BLD Pharm | Varies (e.g., 97%, 98%+) | 32203-24-0 | Provides access to analytical documentation like NMR and HPLC upon request.[6] |
| ChemScene | ≥98% | 55204-24-5 (Isomer) | A supplier focused on bioactive molecules and building blocks for drug discovery.[7] |
| LBAO Chemicals | >98% | 3816-62-4 (Methyl Ester) | Specializes in bulk quantities for industrial-scale synthesis and research needs.[2] |
| Cenmed | Varies | Not specified | A general laboratory supplier that may stock this or related compounds.[8] |
Note: The listed CAS numbers for some suppliers may correspond to isomers or related ester compounds, highlighting the importance of verifying the exact chemical identity before purchase.
Decoding Purity Grades: Selecting the Right Tool for the Job
The term "purity" is not monolithic; it represents a threshold that must be appropriate for the intended application. Selecting a grade that is insufficient can compromise your results, while over-specifying can lead to unnecessary expense.
| Purity Grade | Typical Purity (%) | Primary Application in R&D | Causality and Considerations |
| Synthesis / Reagent Grade | ≥98% | Initial synthetic route scouting, process development, synthesis of early-stage intermediates. | This grade is cost-effective for work where the presence of minor impurities (e.g., starting materials, isomers, or byproducts from the reagent's synthesis) will be removed in subsequent purification steps. It is generally the most common grade available.[2][7] |
| High-Purity Grade | >99% - 99.5%+ | Late-stage synthesis of target molecules, preparation of analytical standards, quantitative studies. | In late-stage development, minimizing impurities is critical to avoid difficult-to-remove analogues of the final active pharmaceutical ingredient (API). When used to prepare an in-house analytical standard, high purity is essential for the accurate quantification of other samples.[9] |
| Analytical Standard | Certified Purity (e.g., 99.8%) | Reference standard for analytical method validation (e.g., HPLC, GC), quantitative analysis. | This is the highest grade available. It comes with a Certificate of Analysis (CoA) detailing the purity as determined by one or more validated analytical techniques and often includes data on residual solvents and trace metals. Its use is mandatory for validating quantitative assays under regulatory scrutiny. |
Analytical Verification: A System of Trust
While suppliers provide a Certificate of Analysis, it is a cornerstone of good scientific practice to perform in-house verification of critical starting materials. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.[1][3][4]
Workflow for Purity Assessment and Supplier Qualification
The following diagram outlines the logical workflow for selecting and validating this compound for a research project.
Caption: Logical workflow for selecting and qualifying this compound.
Protocol: Purity Determination by Reverse-Phase HPLC-UV
This protocol describes a self-validating system for the routine purity assessment of this compound. The principle lies in separating the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[1][4]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Ultrapure water.
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.
-
This compound sample.
-
Volumetric flasks, pipettes, and 0.22 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: Ultrapure water with 0.1% (v/v) Formic Acid. The acidifier improves peak shape by ensuring the amino group is protonated.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Sample Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B in a volumetric flask. Filter the solution through a 0.22 µm syringe filter into an HPLC vial. Filtering is critical to prevent column clogging and damage to the HPLC system.[3]
3. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm. Aromatic nitro compounds typically have strong absorbance at this wavelength.
-
Column Temperature: 30 °C. Controlling temperature ensures run-to-run reproducibility.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (Re-equilibration)
-
A gradient is used to ensure that both more polar and less polar impurities are effectively eluted and detected.
-
4. Data Analysis and Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .
-
A trustworthy result for a >98% pure sample will show a single major peak with minor peaks collectively accounting for less than 2% of the total integrated area. The presence of any single impurity greater than 0.5% may warrant further investigation or purification depending on the application.
Comparative Overview of Analytical Techniques
While HPLC is the primary method, a multi-technique approach provides the most comprehensive purity profile.
| Technique | Principle | Information Provided |
| HPLC-UV | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Provides quantitative purity (% area), detects non-volatile impurities.[1] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identifies and quantifies residual solvents and volatile impurities.[4] |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Confirms the chemical structure, identifies structural isomers and certain impurities. |
| Elemental Analysis | Combustion of the sample to quantify its elemental (C, H, N) composition. | Confirms the elemental formula of the pure compound.[1] |
Safe Handling and Storage
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety. This information is synthesized from typical Safety Data Sheets (SDS).[5][10]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid generating dust.[5]
-
Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials like strong oxidizing agents.[5][6][10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[6]
-
Hazards: this compound is typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][10][11] Always consult the supplier-specific SDS before use.
Conclusion
The selection and validation of this compound is a critical control point in any research or development workflow. For professionals in drug development, a methodical approach is essential. This involves partnering with reputable suppliers, understanding the direct impact of purity grades on experimental outcomes, and implementing robust analytical verification protocols, such as HPLC, to ensure the quality of every batch. By integrating these principles, researchers can build a foundation of chemical integrity that supports reproducible, high-quality scientific results.
References
- 1. benchchem.com [benchchem.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 32203-24-0|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. cenmed.com [cenmed.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. synquestlabs.com [synquestlabs.com]
Safety, handling, and storage guidelines for Ethyl 2-amino-5-nitrobenzoate
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of Ethyl 2-amino-5-nitrobenzoate
Introduction: Understanding this compound
This compound is an organic compound with the molecular formula C₉H₁₀N₂O₄. It serves as a key intermediate in various synthetic pathways, particularly in the production of azo dyes, pigments, and pharmaceutical agents.[1] Its molecular structure, featuring both an amino and a nitro group on the benzene ring, makes it a versatile building block but also imparts specific chemical reactivity and potential hazards that necessitate rigorous safety protocols.
This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It provides a comprehensive overview of its hazard profile and details field-proven protocols for its safe handling, storage, and disposal to ensure personnel safety and regulatory compliance.
Section 1: Hazard Identification and Risk Profile
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.
GHS Classification
The primary hazards associated with this compound are summarized in the table below.[2][3]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
Causality Behind the Hazards: The irritant properties of the compound are linked to its chemical structure. The nitro group can act as an electron-withdrawing group, potentially increasing the reactivity of the molecule with biological tissues. Skin and eye irritation are common for aromatic amines and nitro compounds. Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract.[4]
Section 2: Personal Protective Equipment (PPE) Protocol
The primary defense against exposure is the consistent and correct use of appropriate PPE.[5] Engineering controls, such as fume hoods, are the first line of defense, with PPE serving as the essential final barrier.
Recommended PPE
| Situation | Required PPE | Specifications & Notes |
| Routine Handling (Small Quantities) | Eye/Face ProtectionHand ProtectionLab Coat | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or EN166 standards.[6]Chemically resistant nitrile rubber gloves. Always inspect gloves for integrity before use.[7]Standard laboratory coat. |
| Risk of Dust/Aerosol Generation | Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask or, preferably, work under a certified chemical fume hood.[5][6] |
| Large Spills | Full Body Protection | Splash goggles, full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus (SCBA) may be necessary depending on the scale.[5][8] |
Workflow for Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination. The following workflow should be adopted.
Caption: Logical sequence for donning and doffing Personal Protective Equipment (PPE).
Section 3: Safe Handling and Experimental Protocols
Adherence to a systematic workflow minimizes risks. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to control exposure.[2][9]
Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Ventilation: Confirm that the chemical fume hood is operational and has a certified face velocity.[5]
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6][10]
-
PPE Inspection: Before starting work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[5]
-
-
Handling the Chemical:
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing. Do not breathe dust.[2][10]
-
Minimize Dust: Use techniques that minimize dust generation and accumulation during weighing and transfer. For example, weigh the material on a tared weigh paper within the fume hood.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the work area.[2]
-
Section 4: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions
-
Temperature: Store in a dry, cool, well-ventilated area.[10] Some suppliers recommend refrigerated storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C for long-term stability.[11]
-
Container: Keep the container tightly closed when not in use to prevent contamination and potential reaction with atmospheric components.[2]
-
Security: Store in a locked cabinet or area to prevent unauthorized access.[2]
Chemical Incompatibility
To prevent hazardous reactions, segregate this compound from the following classes of chemicals:
-
Strong Oxidizing Agents: The amino group can be oxidized, potentially leading to a vigorous or explosive reaction.
-
Strong Bases: May promote decomposition or unwanted side reactions.[12]
-
Acid Chlorides and Acid Anhydrides: Can react with the amino group in an uncontrolled manner.[4]
Caption: Chemical incompatibility map for this compound.
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or release.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[2]
-
Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately flush eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[12] Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[10] Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell.[13]
Accidental Release Measures (Spill Cleanup)
For small spills, trained personnel equipped with appropriate PPE may intervene. For large spills, evacuate the area and contact emergency responders.
Caption: Decision workflow for responding to an accidental spill.
Spill Cleanup Protocol:
-
Evacuate: Evacuate unnecessary personnel from the area.[10]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the dust.
-
Clean Up: Gently sweep or shovel the spilled solid into a suitable, labeled container for disposal. Avoid actions that generate dust.[6][12]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the container and any contaminated cleaning materials as hazardous waste.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][12]
-
Special Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10][12]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]
Section 6: Waste Disposal
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: Treat this compound and any contaminated materials (e.g., gloves, weigh paper, cleaning materials) as hazardous chemical waste.
-
Containerization: Use a dedicated, properly labeled, and sealed container for the waste.[14]
-
Disposal Route: Do not discharge into drains or the environment.[6][13] Arrange for collection by a licensed hazardous waste disposal company. Dispose of contents and container in accordance with all local, state, and federal regulations.[2]
References
- 1. This compound [myskinrecipes.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 616-79-5|2-Amino-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. echemi.com [echemi.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. This compound | 32203-24-0 [amp.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Diazotization and Coupling Reactions Using Ethyl 2-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-nitrobenzoate is a versatile aromatic compound that serves as a valuable precursor in the synthesis of a wide array of organic molecules, particularly azo dyes and pharmaceutical intermediates.[1][2] Its structure, featuring an amino group, a nitro group, and an ethyl ester, provides multiple reactive sites for chemical modification.[1] The primary amino group can be readily converted into a diazonium salt, which is a highly reactive intermediate for subsequent azo coupling reactions.[3][4] The presence of the electron-withdrawing nitro group and the ethyl ester moiety can significantly influence the electronic properties and, consequently, the color and reactivity of the resulting azo compounds.[4]
This guide provides a comprehensive overview of the diazotization of this compound and its subsequent coupling reactions. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and detailed protocols necessary to effectively utilize this compound in their synthetic endeavors.
The Chemistry of Diazotization and Azo Coupling
The synthesis of azo compounds from this compound is a two-step process: diazotization followed by azo coupling.[3][4]
Diazotization: Formation of the Diazonium Salt
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][5] The reaction is performed at low temperatures, typically between 0 and 5 °C, because diazonium salts are generally unstable at higher temperatures and can decompose.[3][6]
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.
Azo Coupling: Electrophilic Aromatic Substitution
The resulting diazonium salt is a potent electrophile and can react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[7][8][9] Common coupling components include phenols, anilines, and other activated aromatic systems.[7] The substitution typically occurs at the para position of the coupling component, unless this position is blocked, in which case substitution at the ortho position is favored.[7][8] The pH of the reaction medium is a critical factor in azo coupling; the reaction is generally carried out in mildly acidic or neutral conditions.[7]
The extended conjugated system of the resulting azo compound is responsible for its characteristic intense color, making these compounds valuable as dyes and pigments.[8]
Safety Precautions: Handling Diazonium Salts
It is imperative to exercise extreme caution when working with diazonium salts. They are known to be thermally unstable and can be sensitive to friction and shock, posing a significant explosion hazard, especially in the solid state.[6][10]
Cardinal Rules for Safe Handling: [6][10][11]
-
Assume Explosive Properties: Unless proven otherwise, always treat isolated diazonium salts as potentially explosive.[11]
-
Maintain Low Temperatures: Strictly maintain the reaction temperature below 5°C during generation and use.[6]
-
Avoid Isolation: Whenever possible, use the diazonium salt solution immediately in situ without isolating the solid.[11] If isolation is absolutely necessary, handle no more than 0.75 mmol at a time and consider the use of stabilizing agents.[10][12]
-
Stoichiometric Nitrite: Use a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.[6]
-
Quench Excess Nitrite: After the reaction, any remaining diazonium salt and nitrous acid should be safely quenched.
-
Proper Handling: Use plastic spatulas for handling any solid diazonium salts to avoid friction.[10] Never scratch or grind the dried powder.[10][12]
-
Ventilation: Ensure adequate ventilation as gases may be generated during the reaction.[6]
Experimental Protocols
The following protocols provide a detailed methodology for the diazotization of this compound and a subsequent coupling reaction with a generic coupling component.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In a beaker, suspend the desired molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.
-
Stir the mixture vigorously to create a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature as diazonium salts are unstable at higher temperatures.[3]
-
In a separate beaker, prepare a solution of a stoichiometric amount of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes, ensuring the temperature is consistently maintained below 5 °C.[3]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.[3]
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the freshly prepared diazonium salt with a suitable coupling component to form an azo dye. The example provided is for a generic electron-rich aromatic compound (e.g., a phenol or an aniline derivative).
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Coupling Component (e.g., 2-Naphthol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa) solution
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a separate beaker, dissolve the desired molar equivalent of the coupling component in an appropriate solvent. For phenols, an aqueous sodium hydroxide solution is typically used.[4] For anilines, a solution in dilute acid which is then buffered with sodium acetate is common.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component.[3] A colored precipitate of the azo dye should form immediately.[3]
-
Maintain the pH of the reaction mixture within the optimal range for the specific coupling component. For phenols, a slightly alkaline pH is preferred, while for anilines, a slightly acidic pH is optimal.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[3]
-
Isolate the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.
-
The crude azo dye can then be purified by recrystallization from a suitable solvent.
Visualization of the Reaction Pathway
The overall synthetic workflow can be visualized as a two-step process, starting from the diazotization of the amine to the final azo coupling.
Caption: Workflow for the synthesis of azo dyes.
Applications in Research and Drug Development
Azo compounds derived from this compound have potential applications in various fields:
-
Analytical Reagents: The distinct colors of these azo dyes make them suitable for use as indicators and in spectrophotometric analysis. For example, a dye synthesized by coupling diazotized 2-amino-5-nitrobenzoic acid with 4,5-diphenyl imidazole has been used for the spectrophotometric determination of Copper (II) and Ferric (III) ions.[3]
-
Material Science: The chromophoric properties of these molecules are of interest in the development of new materials with specific optical properties.
-
Pharmaceutical Synthesis: The core structure of these azo compounds can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The aminobenzoic acid moiety is a known building block in medicinal chemistry.[13] The nitro group, in particular, is a feature of several classes of therapeutic agents, including some antimicrobial and anticancer drugs.[14]
Data Summary and Characterization
The properties of the synthesized azo dyes are highly dependent on the chosen coupling component. The following table provides a generalized summary of the expected data and characterization techniques.
| Property / Technique | Expected Outcome / Information Provided |
| Appearance | Colored solid (color depends on the coupling component) |
| Melting Point | Sharp melting point for a pure compound |
| UV-Vis Spectroscopy | Absorption maxima (λmax) in the visible region, confirming the presence of the extended chromophore |
| Infrared (IR) Spectroscopy | Characteristic peaks for N=N stretching, C=O stretching (ester), and NO₂ stretching |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides the detailed molecular structure of the final product |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized azo dye |
Conclusion
The diazotization of this compound and its subsequent azo coupling reactions provide a versatile and powerful method for the synthesis of a diverse range of azo compounds. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively utilize this methodology to develop novel molecules for applications in materials science, analytical chemistry, and drug discovery. The protocols and information presented in this guide serve as a foundational resource for professionals in these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Azo Coupling [organic-chemistry.org]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. mdpi.com [mdpi.com]
- 14. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives Using Ethyl 2-amino-5-nitrobenzoate
Abstract
This comprehensive guide details the synthesis of quinazolinone derivatives, a cornerstone scaffold in medicinal chemistry, utilizing ethyl 2-amino-5-nitrobenzoate as a strategic starting material. Quinazolinones exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The presence of the nitro group on the anthranilate backbone offers a versatile handle for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery programs.[1] This document provides an in-depth analysis of the synthetic rationale, detailed step-by-step protocols, and the underlying chemical principles for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[3] Its rigid, bicyclic structure provides a template for the precise spatial arrangement of various pharmacophoric elements, facilitating strong interactions with biological targets. The versatility of synthetic methods allows for extensive functionalization of the quinazolinone ring system, making it a highly attractive scaffold in the design of novel therapeutic agents.[4][5] this compound is a particularly useful precursor, as the ester group can be readily converted to the corresponding carboxylic acid, a common starting point for classical quinazolinone syntheses, while the nitro group can be reduced to an amine for subsequent elaboration.[1]
Synthetic Strategy and Mechanistic Considerations
The most prevalent and robust method for constructing the 4(3H)-quinazolinone skeleton from anthranilic acid derivatives is the Niementowski synthesis.[6][7] This reaction typically involves the condensation of an anthranilic acid with an amide.[8] When starting with this compound, a preliminary hydrolysis step is required to generate the free carboxylic acid, 2-amino-5-nitrobenzoic acid.
The general mechanism proceeds through an initial acylation of the amino group of the anthranilate by a suitable reagent (e.g., an acid anhydride or formamide), followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide's nitrogen onto the carbonyl carbon of the carboxylic acid (or its activated form). Subsequent dehydration then yields the stable quinazolinone ring system.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of quinazolinone derivatives starting from this compound.
Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
This two-step protocol first involves the hydrolysis of this compound to 2-amino-5-nitrobenzoic acid, followed by a cyclization reaction with formamide to yield the foundational 6-nitroquinazolin-4(3H)-one.
Step 1: Hydrolysis of this compound
Caption: Workflow for the hydrolysis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 210.18 | 10.0 g | 0.0476 |
| Sodium Hydroxide | 40.00 | 2.86 g | 0.0714 |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound in a mixture of ethanol and water.
-
Add sodium hydroxide pellets to the solution with stirring.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with concentrated hydrochloric acid until a precipitate forms (pH ~2-3).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-nitrobenzoic acid.
Step 2: Cyclization to 6-Nitroquinazolin-4(3H)-one
Caption: Synthesis of 6-Nitroquinazolin-4(3H)-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-nitrobenzoic acid | 182.12 | 8.65 g | 0.0475 |
| Formamide | 45.04 | 20 mL | - |
| Ice Water | - | 500 mL | - |
| Ethanol | - | For recrystallization | - |
Procedure:
-
In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid and formamide.[1]
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.[1] Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to approximately 100°C.
-
Slowly pour the reaction mixture into ice water with continuous stirring for 1 hour to precipitate the product.[1]
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.[1]
-
The crude product can be further purified by recrystallization from ethanol.[1]
Protocol 2: One-Pot Synthesis of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones
This protocol outlines a one-pot method for the synthesis of 2,3-disubstituted quinazolinones directly from 2-amino-5-nitrobenzoic acid (obtained from the hydrolysis of the corresponding ethyl ester as described in Protocol 1, Step 1).
Materials:
| Reagent | Role | Example |
| 2-Amino-5-nitrobenzoic acid | Starting Material | - |
| Pyridine | Solvent and Base | - |
| Acid Chloride | Source of C2-substituent | Benzoyl chloride |
| Primary Amine | Source of N3-substituent | Aniline |
| Crushed Ice | Quenching | - |
| Saturated Sodium Bicarbonate | Neutralization | - |
Procedure:
-
Dissolve 2-amino-5-nitrobenzoic acid in dry pyridine in a round-bottom flask.
-
To this solution, add the desired acid chloride (e.g., benzoyl chloride for a 2-phenyl substituent) dropwise with stirring at room temperature.[1]
-
After the addition is complete, add the primary amine (e.g., aniline for a 3-phenyl substituent) to the reaction mixture.[1]
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.
Characterization and Data Analysis
The synthesized quinazolinone derivatives should be characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the final product.
-
Spectroscopic Methods:
-
FT-IR: To identify characteristic functional groups (e.g., C=O, N-H, C=N).
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a wide range of quinazolinone derivatives. The protocols detailed in this application note provide robust and reproducible methods for accessing both simple and complex quinazolinone scaffolds. The strategic placement of the nitro group allows for subsequent chemical transformations, opening avenues for the development of novel compounds with potential therapeutic applications. The synthetic routes described herein are amenable to scale-up and can be readily adapted for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ujpronline.com [ujpronline.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.uob.edu.ly [journals.uob.edu.ly]
Application Notes & Protocols: The Strategic Use of 2-Amino-5-nitrobenzoate Derivatives as Photolabile Linkers in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry and drug discovery, relies on the strategic use of linkers to anchor the nascent peptide chain to an insoluble resin.[1][2][3] The choice of linker dictates the conditions under which the final peptide is cleaved from the support and is therefore fundamental to the overall synthetic strategy. While standard acid-labile linkers are widely used, the synthesis of complex, modified, or sensitive peptides necessitates orthogonal cleavage strategies that avoid harsh acidic conditions.[4][5] Photolabile linkers, particularly those based on o-nitrobenzyl chemistry, offer an elegant solution, enabling mild and specific cleavage through UV irradiation.[6][7][8]
This guide provides a detailed exploration of the application of 2-amino-5-nitrobenzoic acid derivatives, such as Ethyl 2-amino-5-nitrobenzoate, as photolabile linkers in Fmoc-based SPPS. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into the practical application of this versatile tool for researchers, chemists, and professionals in drug development.
Section 1: The Principle of Photocleavage: An Orthogonal Strategy
The utility of 2-amino-5-nitrobenzoate derivatives stems from the photochemistry of the o-nitrobenzyl group. This functional moiety acts as a "photolabile safety-catch," remaining stable throughout the standard Fmoc-SPPS cycles (which involve basic piperidine for Fmoc deprotection and mild acid for potential side-chain deprotection), but becoming labile upon UV irradiation.[6][8]
Mechanism of Action:
Upon irradiation with UV light, typically at a wavelength of ~365 nm, the linker undergoes an intramolecular redox reaction reminiscent of a Norrish Type II reaction.[6][8] The nitro group is reduced while the benzylic carbon, which is attached to the peptide's C-terminus, is oxidized. This process initiates a rearrangement that culminates in the cleavage of the ester bond, releasing the peptide with a free C-terminal carboxyl group. The primary byproduct is a 2-nitrosobenzaldehyde derivative, which remains on the resin or is easily separated during workup.[6] This clean and mild cleavage condition is highly advantageous for peptides containing acid-sensitive post-translational modifications or for applications requiring subsequent C-terminal functionalization.[6]
Section 2: From Reagent to Resin: Preparing the Photolabile Support
This compound is a precursor to the functional linker. To be used in SPPS, it must first be N-terminally protected (typically with Fmoc) and then attached to an amino-functionalized solid support. The following protocols detail this preparatory phase.
Protocol 1: Synthesis of Fmoc-2-amino-5-nitrobenzoic Acid (Fmoc-Anb-OH)
This protocol describes the conversion of the starting material into the ready-to-couple linker. The initial ethyl ester is saponified, followed by N-protection.
Materials:
-
This compound
-
Aqueous Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
9-fluorenylmethyl-chloroformate (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Ethyl Acetate, Hexane, Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Saponification: Dissolve this compound in an appropriate solvent mixture (e.g., THF/water) and add an excess of aqueous NaOH. Stir at room temperature until TLC or LC-MS analysis confirms the complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with HCl until the 2-amino-5-nitrobenzoic acid precipitates.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Fmoc Protection: Dissolve the dried 2-amino-5-nitrobenzoic acid in a 10% aqueous NaHCO₃ solution at 0°C.[6]
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane and add it dropwise to the vigorously stirred amino acid solution.[6]
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Workup: Dilute the reaction mixture with water and wash with ether to remove impurities. Acidify the aqueous layer with HCl to precipitate the Fmoc-protected product.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-Anb-OH. A typical yield is 85-92%.[6]
Protocol 2: Attaching the Fmoc-Anb-OH Linker to Resin
This protocol details the coupling of the synthesized linker to an amino-functionalized resin, such as Rink Amide AM resin.
Materials:
-
Fmoc-Anb-OH (from Protocol 1)
-
Rink Amide AM Resin (or similar amino-resin)
-
Coupling Reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling: Place the Rink Amide AM resin (1 equivalent) in a solid-phase reaction vessel and swell in DMF for 1 hour. Drain the DMF.[6]
-
Pre-activation: In a separate vial, dissolve Fmoc-Anb-OH (2 eq.), HBTU (2 eq.), and HOBt (2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 2-5 minutes.[6]
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or repeat the coupling step.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly and sequentially with DMF (3x), DCM (3x), and MeOH (3x).[6]
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash as described above.
-
Dry the resin under vacuum. The linker loading can be quantified by UV-Vis spectrophotometry by cleaving the Fmoc group from a known mass of resin and measuring the absorbance of the dibenzylfulvene-piperidine adduct.
Section 3: Peptide Synthesis and Cleavage
With the photolabile resin prepared, peptide chain elongation can proceed using standard Fmoc-SPPS protocols, followed by the final photolytic cleavage step.
Protocol 3: Standard Fmoc-SPPS Peptide Elongation
This is an iterative cycle repeated for each amino acid in the sequence.
Procedure:
-
Resin Swelling: Swell the Fmoc-Anb-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain. Treat again with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[6]
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 eq.) with a suitable coupling agent (e.g., HBTU/HATU, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.) in DMF for 2-5 minutes. Add this solution to the resin and agitate for 1-2 hours.
-
Monitoring & Washing: Perform a Kaiser test to confirm reaction completion. Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 4: Photolytic Cleavage of the Peptide
This final step releases the synthesized peptide from the solid support.
Materials:
-
Dried peptide-resin
-
Photocleavage solvent (e.g., DMF, DCM/MeOH, or aqueous buffers)
-
UV Lamp (mercury vapor lamp or LED array, ~365 nm)
-
UV-transparent reaction vessel (Quartz or Borosilicate glass)
Procedure:
-
Side-Chain Deprotection: Before photolysis, treat the peptide-resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove side-chain protecting groups. Wash thoroughly with DCM and ether, then dry the resin completely.
-
Resin Suspension: Suspend the dried resin in the chosen photocleavage solvent within the UV-transparent vessel. The optimal concentration is typically 1-5 mg of resin per mL of solvent.[6]
-
Irradiation: Place the vessel at a fixed distance from the UV lamp and irradiate for 1-4 hours with gentle agitation (e.g., stirring or bubbling with nitrogen).[6] The optimal time depends on the peptide sequence, length, and lamp intensity, and should be determined empirically.
-
Peptide Collection: After irradiation, filter the resin to collect the supernatant, which contains the cleaved peptide.
-
Washing: Wash the resin with a small additional volume of the cleavage solvent and combine the filtrates.
-
Analysis and Purification: Analyze the crude peptide by LC-MS and purify by preparative HPLC.
Section 4: Data and Performance Characteristics
The effectiveness of this linker system can be quantified by several key parameters. The values below are representative and may vary based on specific sequences and laboratory conditions.
| Parameter | Representative Value | Notes |
| Linker Loading on Resin | 0.4 - 0.7 mmol/g | Dependent on the starting resin and coupling efficiency.[6] |
| Coupling Efficiency per Cycle | >99% | Should be monitored by a qualitative method like the Kaiser test.[6] |
| Photolytic Cleavage Yield | 70 - 95% | Highly dependent on peptide sequence, length, solvent, and irradiation conditions.[6] |
| Crude Peptide Purity | 60 - 90% | Dependent on the efficiency of the synthesis and cleavage steps.[6] |
| Optimal Irradiation Time | 1 - 4 hours | Must be optimized to maximize yield while minimizing potential photolytic side reactions.[6] |
Section 5: Expert Insights & Troubleshooting
-
Causality of Solvent Choice: The solvent for photolysis is not inert. Protic solvents like methanol can sometimes improve cleavage efficiency. However, ensure the solvent does not react with the peptide. For sensitive peptides, buffered aqueous solutions can be used.
-
Optimizing Cleavage: Incomplete cleavage is a common issue. This can be addressed by increasing irradiation time, decreasing the distance to the lamp, or reducing the concentration of the resin suspension to improve light penetration. Monitor cleavage progress by taking small aliquots of the supernatant over time and analyzing by LC-MS.
-
Potential Side Reactions: Over-irradiation can lead to photolytic degradation of sensitive amino acids like Tryptophan, Tyrosine, and Methionine. The inclusion of scavengers in the cleavage solution is generally not required but may be explored for particularly sensitive sequences.
-
Self-Validating Protocols: Each step of the process includes a validation point. The synthesis of the linker can be validated by standard analytical techniques (NMR, MS). Linker loading is quantified spectrophotometrically. Coupling reactions are monitored with the Kaiser test. Final cleavage and purity are confirmed by LC-MS. This systematic validation ensures trustworthiness and reproducibility.
Conclusion
The use of 2-amino-5-nitrobenzoate derivatives as photolabile linkers provides a powerful and versatile tool for modern solid-phase peptide synthesis. Its key advantage lies in the orthogonality of its cleavage mechanism, which utilizes mild UV irradiation, thereby avoiding the harsh acidic conditions that can compromise sensitive or complex peptides. By following the detailed protocols and expert guidance outlined in this document, researchers can confidently integrate this strategy into their workflows to expand the scope and success of their synthetic endeavors.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
Application Note: Accelerating Heterocyclic Synthesis with Microwave Irradiation Utilizing Ethyl 2-amino-5-nitrobenzoate
Introduction: The Synergy of a Versatile Building Block and a Green Technology
In the relentless pursuit of novel therapeutic agents, the efficient synthesis of diverse molecular scaffolds is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, quinazolinones and benzimidazoles are privileged structures renowned for their broad spectrum of biological activities.[1][2] Ethyl 2-amino-5-nitrobenzoate is an exemplary starting material for constructing these cores. Its trifunctional nature—an ester for further modification, a nucleophilic amino group for cyclization, and an electron-withdrawing nitro group that influences reactivity and serves as a handle for further transformations—makes it a powerful tool for medicinal chemists.
Conventional synthetic methods often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3] Microwave-assisted organic synthesis (MAOS) emerges as a transformative green chemistry technique that directly addresses these limitations.[4] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in instantaneous and uniform heating.[5] This process dramatically accelerates reaction rates, often reducing multi-hour or even multi-day syntheses to mere minutes, while simultaneously improving yields and minimizing the formation of by-products.[3]
This guide will provide detailed, field-proven protocols for leveraging the synergy between this compound and MAOS to rapidly generate libraries of quinazolinones and benzimidazoles, accelerating the drug discovery workflow.
Part 1: Foundational Principles of Microwave-Assisted Synthesis
The efficacy of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating. The core principle is dielectric heating .
-
Mechanism of Action: Microwaves, a form of electromagnetic radiation, cause polar molecules (those with a dipole moment) within the reaction mixture to constantly reorient themselves to align with the rapidly oscillating electric field (typically 2.45 GHz).[3] This rapid molecular motion generates friction, leading to a swift and uniform increase in temperature throughout the bulk of the material. Non-polar solvents are transparent to microwaves, while polar solvents absorb them efficiently, acting as the primary heating elements.
-
Advantages Over Conventional Heating:
-
Speed: Direct energy transfer is significantly faster than the slow process of thermal conduction from an external heat source.[3]
-
Homogeneity: Heating occurs volumetrically, eliminating hot spots and leading to more uniform reaction conditions and cleaner product profiles.
-
Superheating: In sealed vessels, solvents can be heated far above their atmospheric boiling points, allowing reactions to proceed at much higher rates in a controlled and safe manner.
-
Energy Efficiency: By heating only the reaction mixture, MAOS is substantially more energy-efficient than heating an entire oil bath and glassware assembly.[6]
-
This rapid and controlled heating is particularly advantageous for the multi-step cyclization and condensation reactions required to build complex heterocyclic systems.
Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.
Part 2: Synthesis of 7-Nitroquinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a cornerstone of medicinal chemistry, exhibiting activities ranging from anticonvulsant to anti-inflammatory and anticancer.[2] The Niementowski quinazoline synthesis, a classic method, often requires high temperatures and long reaction times.[7] Microwave assistance dramatically streamlines this process.
Protocol 1: Acetic Anhydride-Mediated Cyclization
This protocol describes the one-pot reaction of this compound with acetic anhydride to form 2-methyl-7-nitroquinazolin-4(3H)-one. The anhydride serves as both a reactant and a dehydrating agent, while the microwave provides the energy to drive the cyclization to completion rapidly.
Experimental Workflow
Caption: Workflow for Microwave-Assisted Quinazolinone Synthesis.
Materials and Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave pressure vial with stir bar
-
This compound
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Standard laboratory glassware for workup
Step-by-Step Protocol:
-
To a 10 mL microwave pressure vial, add this compound (1.0 mmol, 210 mg).
-
Add a magnetic stir bar.
-
Sequentially add glacial acetic acid (3 mL) and acetic anhydride (3.0 mmol, 0.28 mL).
-
Seal the vial and place it in the microwave synthesizer cavity.
-
Set the reaction parameters: irradiate at 150°C (ramp time: 2 min) for 15 minutes with active stirring. Maintain a maximum pressure limit of 250 psi.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into a beaker containing 25 mL of ice-cold water.
-
Stir the resulting suspension for 15 minutes to allow for complete precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Causality and Insights:
-
Glacial Acetic Acid: Serves as a polar solvent that heats efficiently in the microwave field. It also acts as a catalyst for the initial acylation of the amino group and the subsequent cyclization.
-
Acetic Anhydride: Provides the acetyl group that will become the C2-methyl substituent and the carbonyl carbon of the quinazolinone ring. It also consumes the water and ethanol generated during the cyclization, driving the reaction to completion.
-
Microwave Conditions: The high temperature (150°C) achieved through superheating is crucial for overcoming the activation energy of the ring-closing step. This temperature would be difficult and slow to achieve under conventional reflux in acetic acid (BP: 118°C).
Expected Results:
| Reactant (R-CO)₂O | Product R-group | Temp (°C) | Time (min) | Yield (%) |
| Acetic Anhydride | -CH₃ | 150 | 15 | >90% |
| Propionic Anhydride | -CH₂CH₃ | 150 | 20 | >85% |
| Benzoic Anhydride | -Ph | 160 | 25 | >80% |
Part 3: Synthesis of Ethyl 7-Nitro-1H-benzimidazole-5-carboxylates
Benzimidazoles are another class of "master scaffolds" in drug discovery, with applications as anticancer, antimicrobial, and antiviral agents.[8][9] A powerful microwave-assisted method for their synthesis is the one-pot reductive cyclization of a nitro-aniline precursor with an aldehyde.
Protocol 2: One-Pot Reductive Cyclization
This protocol details the reaction between this compound and an aromatic aldehyde in the presence of a reducing agent, sodium dithionite (Na₂S₂O₄), to afford the corresponding benzimidazole derivative. The microwave facilitates both the initial imine formation and the subsequent reductive cyclization in a single, rapid operation.
Reaction Mechanism Overview
Caption: Key steps in the one-pot reductive cyclization mechanism.
Materials and Equipment:
-
Microwave Synthesizer
-
10 mL microwave pressure vial with stir bar
-
This compound
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Dimethyl Sulfoxide (DMSO)
Step-by-Step Protocol:
-
To a 10 mL microwave pressure vial, add this compound (1.0 mmol, 210 mg) and the desired aldehyde (1.1 mmol).
-
Add a magnetic stir bar.
-
Add DMSO (4 mL) to dissolve the reactants.
-
Carefully add sodium dithionite (3.0 mmol, 522 mg). Note: The addition may be slightly exothermic.
-
Seal the vial and place it in the microwave synthesizer.
-
Set the reaction parameters: irradiate at 140°C (ramp time: 2 min) for 10 minutes with active stirring.
-
After the reaction, cool the vial to room temperature.
-
Pour the reaction mixture into 30 mL of cold water. The product will typically precipitate.
-
Stir for 20 minutes, then collect the solid via vacuum filtration.
-
Wash the collected solid thoroughly with water (3 x 15 mL) to remove DMSO and inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole.
Causality and Insights:
-
DMSO: An excellent solvent for MAOS due to its high boiling point (189°C) and high polarity, allowing it to absorb microwave energy very efficiently and reach high temperatures safely in a sealed vessel.
-
Sodium Dithionite: A mild and effective reducing agent that selectively reduces the aromatic nitro group to an amine in the presence of other functional groups. This in-situ generation of the second amino group is the key to the one-pot nature of this synthesis.[8]
-
One-Pot Efficiency: Combining imine formation, reduction, and cyclization into a single microwave-heated step significantly reduces total synthesis time, solvent usage, and purification steps compared to a traditional multi-step approach.
Expected Results:
| Aldehyde | R-group | Temp (°C) | Time (min) | Yield (%) |
| Benzaldehyde | -Ph | 140 | 10 | >88% |
| 4-Chlorobenzaldehyde | -4-Cl-Ph | 140 | 12 | >90% |
| 4-Methoxybenzaldehyde | -4-MeO-Ph | 140 | 10 | >85% |
| 2-Furaldehyde | -2-Furyl | 130 | 15 | >80% |
Conclusion and Future Outlook
The integration of microwave-assisted synthesis with versatile building blocks like this compound represents a significant advancement in synthetic efficiency and green chemistry. The protocols detailed in this guide demonstrate the power of MAOS to dramatically reduce reaction times from hours to minutes while maintaining high yields and simplifying purification processes. For researchers in drug development, this acceleration allows for the rapid generation of compound libraries, enabling faster exploration of structure-activity relationships and expediting the hit-to-lead optimization process. The principles and methodologies presented here can be readily adapted to a wide range of substrates, paving the way for the discovery of next-generation therapeutics.
References
- 1. sciforum.net [sciforum.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. connectjournals.com [connectjournals.com]
- 9. jchemrev.com [jchemrev.com]
Application Note: Strategic Derivatization of the Amino Group of Ethyl 2-amino-5-nitrobenzoate for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-amino-5-nitrobenzoate is a pivotal starting material in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. Its structure features three key functional groups: an ethyl ester, a nitro group, and an aromatic primary amino group. The strategic modification of the nucleophilic amino group is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities that can modulate the molecule's steric, electronic, and physicochemical properties. This guide provides an in-depth exploration of common and effective derivatization strategies for the amino group of this compound, complete with detailed protocols and the underlying chemical principles.
The reactivity of the amino group in this molecule is moderated by the electronic effects of the other substituents on the benzene ring. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution but, more importantly, reduces the basicity and nucleophilicity of the amino group compared to aniline. This reduced reactivity necessitates carefully chosen reaction conditions to achieve efficient derivatization.
Core Derivatization Strategies
The primary amino group serves as a versatile handle for a variety of chemical transformations. The most common and synthetically useful derivatizations include N-acylation, N-sulfonylation, and N-alkylation. Each method introduces a unique functional linkage with distinct chemical properties, expanding the synthetic possibilities.
N-Acylation: Formation of Amide Derivatives
N-acylation is arguably the most robust and widely employed method for derivatizing primary aromatic amines. The reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base. The resulting amide bond is stable and plays a crucial role in the structure of many pharmaceutical compounds.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and often preferred for less nucleophilic amines. Anhydrides are a milder alternative.
-
Base: A non-nucleophilic base like pyridine or triethylamine is essential. It serves two purposes: to neutralize the HCl by-product generated when using acyl chlorides, driving the reaction to completion, and to act as a catalyst.[1]
-
Solvent: Aprotic solvents such as Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are ideal as they do not react with the acylating agent.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[1]
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. An immediate precipitate (pyridinium hydrochloride) may form.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure amide.
N-Sulfonylation: Formation of Sulfonamide Derivatives
N-sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a stable sulfonamide linkage. Sulfonamides are a key structural motif in a wide range of antibacterial drugs (sulfa drugs) and other therapeutic agents.
Causality of Experimental Choices:
-
Sulfonylating Agent: Aryl sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) are common. The choice of the R-group on the sulfonyl chloride allows for fine-tuning of the derivative's properties.
-
Base: Similar to acylation, a base such as pyridine is crucial to neutralize the generated HCl.
-
Solvent: Aprotic solvents are preferred. Pyridine can often serve as both the base and the solvent.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool to 0 °C.
-
Sulfonylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at room temperature overnight. Monitor by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-cold 1 M HCl. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Alternatively, if a precipitate does not form, extract the aqueous mixture with ethyl acetate.
-
-
Purification: Dry the collected solid or the concentrated organic extract. The crude product can be purified by recrystallization from a suitable solvent system like ethanol.
N-Alkylation: Formation of Secondary Amine Derivatives
Direct N-alkylation of aromatic amines with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. However, under controlled conditions, it is a viable method. Reductive amination offers a more controlled and versatile alternative.
Causality of Experimental Choices:
-
Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are typically used.
-
Base: A mild base like potassium carbonate (K₂CO₃) is often used to scavenge the acid by-product.[1] Using a weaker base helps to minimize over-alkylation.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are suitable for this reaction.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Alkylation: Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring for the disappearance of the starting material by TLC. Be mindful of the formation of the di-alkylated product.
-
Work-up:
-
Cool the reaction mixture and pour it into a large volume of water.
-
Extract the product into ethyl acetate.
-
Wash the combined organic extracts with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product mixture should be purified by column chromatography to separate the mono-alkylated product from any di-alkylated and unreacted starting material.
Data Presentation and Visualization
Summary of Derivatization Reactions
| Derivatization Type | Reagent Example | Base | Solvent | Typical Temp. | Product Type |
| N-Acylation | Acetyl Chloride | Pyridine | DCM | 0 °C to RT | Amide |
| N-Sulfonylation | Tosyl Chloride | Pyridine | Pyridine | 0 °C to RT | Sulfonamide |
| N-Alkylation | Methyl Iodide | K₂CO₃ | DMF | RT to 60 °C | Secondary Amine |
Experimental and Logic Diagrams
Caption: General experimental workflow for the derivatization of this compound.
Caption: Key derivatization pathways for the amino group.
Characterization of Derivatives
Unequivocal structural confirmation of the synthesized derivatives is critical. A combination of spectroscopic methods should be employed.
-
¹H NMR Spectroscopy: The most telling change is the disappearance of the broad singlet corresponding to the -NH₂ protons (typically around 6-7 ppm in DMSO-d₆) and the appearance of a new N-H signal, often a singlet or triplet, at a downfield shift (amides: ~8-10 ppm; sulfonamides: ~9-11 ppm). New signals corresponding to the protons of the added acyl, sulfonyl, or alkyl group will also appear in their characteristic regions.
-
¹³C NMR Spectroscopy: The carbon atoms of the aromatic ring will experience slight shifts upon derivatization. The appearance of new signals, such as the amide carbonyl (~165-175 ppm) or carbons from the newly introduced R-group, provides definitive evidence of the reaction.
-
FTIR Spectroscopy: For the starting material, characteristic N-H stretching vibrations appear as a doublet around 3300-3500 cm⁻¹. Upon successful derivatization to an amide or sulfonamide, this doublet is replaced by a single N-H stretch at a lower frequency. Additionally, a strong C=O stretching band will appear around 1650-1700 cm⁻¹ for amides, and S=O stretching bands will be present for sulfonamides (~1350 and 1160 cm⁻¹).[2]
-
Mass Spectrometry: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum must correspond to the calculated molecular weight of the expected derivative, confirming the addition of the new functional group.[2][3]
Conclusion
The derivatization of the amino group of this compound is a fundamental step in leveraging this molecule as a versatile building block. The choice of reaction—be it acylation, sulfonylation, or alkylation—should be guided by the desired properties of the final product. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize a wide range of derivatives. Proper execution of these reactions, coupled with diligent monitoring and thorough characterization, will ensure the reliable production of these valuable chemical intermediates for applications in drug discovery and materials science.
References
Application Note: Strategic Hydrolysis of Ethyl 2-amino-5-nitrobenzoate for the Synthesis of 2-amino-5-nitrobenzoic Acid
Introduction: The Synthetic Importance of 2-amino-5-nitrobenzoic Acid
2-Amino-5-nitrobenzoic acid is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, including pharmaceuticals, complex dyes, and various fine chemicals.[1][2] Its unique trifunctional structure—featuring a carboxylic acid, an aromatic amine, and a nitro group—provides significant synthetic versatility. The hydrolysis of its ethyl ester precursor, Ethyl 2-amino-5-nitrobenzoate, is a critical and frequently employed transformation to unmask the carboxylic acid functionality for subsequent reactions.
This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the efficient hydrolysis of this compound. We will explore both base-catalyzed (saponification) and acid-catalyzed methodologies, offering a comparative analysis to aid researchers in selecting the optimal conditions for their specific synthetic goals. The protocols are designed to be robust and self-validating, with an emphasis on the underlying chemical principles, safety, and troubleshooting.
Mechanism and Scientific Rationale: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid is a fundamental reaction in organic chemistry, typically achieved through hydrolysis under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the irreversible, base-promoted hydrolysis of an ester.[3] The mechanism proceeds via a nucleophilic acyl substitution pathway.
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group.
-
Irreversible Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is effectively irreversible and is the thermodynamic driving force for the entire process.[4]
-
Final Protonation: A final acidification step during the experimental work-up is required to protonate the carboxylate salt and yield the neutral carboxylic acid product.[4][5]
The presence of the electron-withdrawing nitro group (-NO₂) on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially accelerating the rate of hydrolysis compared to unsubstituted benzoates.[3]
Caption: Mechanism of base-mediated ester saponification.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weak nucleophile, such as water. While effective, this method is often slower than saponification and, being reversible, may require using a large excess of water to drive the equilibrium toward the products. For substrates like this compound, the basicity of the amino group can complicate the reaction by sequestering the acid catalyst. Therefore, saponification is generally the preferred method for its irreversibility and typically faster reaction rates.
Comparative Analysis of Hydrolysis Methods
The choice between base- and acid-catalyzed hydrolysis depends on the overall synthetic strategy, substrate stability, and desired reaction kinetics.
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagents | Strong Base (e.g., NaOH, KOH)[4] | Strong Acid (e.g., HCl, H₂SO₄), Water |
| Solvents | Alcohols (Methanol, Ethanol), Water[4] | Water, co-solvents like Dioxane or THF |
| Mechanism | Irreversible (driven by final acid-base step)[4] | Reversible (equilibrium process) |
| Reaction Rate | Generally faster, aided by electron-withdrawing groups[3] | Generally slower, can be sluggish |
| Work-up | Requires acidification to isolate the product[5] | Neutralization may be required |
| Advantages | High yield, irreversible, faster reaction | Simple reagents, avoids strong bases |
| Disadvantages | Not suitable for base-sensitive substrates | Reversibility can lead to incomplete reaction; potential for side reactions (e.g., dehydration) |
Detailed Experimental Protocols
Safety First: this compound and its product are aromatic nitro compounds. These compounds are toxic if swallowed, inhaled, or in contact with skin and may cause organ damage through prolonged exposure. They can also pose an explosion hazard under specific conditions. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
Protocol 1: Base-Catalyzed Saponification (Recommended Method)
This protocol is adapted from established procedures for the hydrolysis of related nitro- and amino-substituted esters and is optimized for high yield and purity.[1][2][8]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), 6M and 1M solutions
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 3-5 mL per gram of ester).
-
Base Addition: To this solution, add an aqueous solution of 6 M Sodium Hydroxide (approx. 2.5 eq).[1][2]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (the boiling point of the solvent mixture, approx. 80-90°C) with vigorous stirring.
-
Monitoring: The reaction is typically complete when the starting material (often an oily or solid layer) has fully dissolved, indicating the formation of the water-soluble sodium salt of the product. This may take 1.5 to 3 hours.[1][8] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Filtration: Once complete, remove the heat source and allow the mixture to cool to room temperature. If any solid impurities are present, filter the solution.
-
Precipitation: Transfer the reaction solution to a beaker and place it in an ice bath. Slowly and with stirring, add 6 M HCl to neutralize the excess NaOH. Continue to add 1 M HCl dropwise until the pH of the solution is approximately 3-4.[1][9] The product, 2-amino-5-nitrobenzoic acid, will precipitate as a yellow solid.
-
Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the product under vacuum or in a desiccator. The melting point of pure 2-amino-5-nitrobenzoic acid is approximately 270°C (with decomposition).[10]
Caption: Experimental workflow for saponification.
Protocol 2: Purification by Recrystallization
If further purification is required to remove impurities, recrystallization is highly effective.[9][11]
Procedure:
-
Dissolution: Place the crude 2-amino-5-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system, such as an ethanol/water mixture. Heat the mixture gently to dissolve the solid completely.[11]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.[11]
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration and dry as described previously.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time, temperature, or amount of base. | Monitor the reaction by TLC until the starting material is consumed. Ensure the reflux temperature is maintained. Use at least 2.5 equivalents of NaOH. |
| Low Yield | Incomplete precipitation (incorrect pH). Product loss during transfers or washing. | Carefully adjust the pH to 3-4 for maximal precipitation.[1][9] Ensure the filtrate is cold before filtering. Use minimal cold solvent for washing. |
| Product Discoloration | Presence of colored impurities from side reactions or oxidation of the amino group. | Purify the product by recrystallization.[9][11] Consider adding a small amount of activated charcoal during recrystallization to adsorb colored impurities.[11] |
| Oiling Out | The product precipitates as an oil instead of a solid during work-up or recrystallization. | Re-heat the mixture until the oil dissolves. Add a small amount of additional "good" solvent (e.g., ethanol) before cooling again. Induce crystallization by scratching the inside of the flask with a glass rod.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 6. agilent.com [agilent.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing side reactions during the nitration of ethyl 2-aminobenzoate
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic aromatic substitution, specifically the nitration of ethyl 2-aminobenzoate (ethyl anthranilate). Our goal is to provide in-depth, field-proven insights to help you prevent common side reactions and achieve high yields of your desired nitro-isomers.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and fundamental questions regarding the nitration of this specific substrate.
Q1: I attempted a direct nitration of ethyl 2-aminobenzoate using a standard mixed acid (HNO₃/H₂SO₄) protocol and obtained a low yield of a dark, tarry mixture along with the meta-nitro product. What went wrong?
A1: This is a classic and expected outcome when directly nitrating an aromatic amine like ethyl 2-aminobenzoate under strong acidic conditions. Two primary, competing side reactions are occurring:
-
Oxidation of the Amino Group: The primary amine (-NH₂) is highly activated and susceptible to oxidation by concentrated nitric acid, leading to the formation of complex, often polymeric, tar-like byproducts.[1][2]
-
Protonation and Meta-Direction: In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a powerful electron-withdrawing group, which deactivates the aromatic ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[3][4] This is contrary to the desired ortho/para substitution that the neutral amino group would typically direct.
Therefore, direct nitration is not a feasible strategy for obtaining the desired ortho or para nitro isomers in good yield.[5]
Q2: How can I prevent the oxidation of the amino group and control the regioselectivity of the nitration?
A2: The most reliable and widely adopted strategy is to temporarily "protect" the amino group by converting it into a less reactive functional group. The ideal protecting group should:
-
Be stable to the nitration conditions.
-
Still direct the nitration to the ortho and para positions.
-
Be easily removable after nitration to regenerate the free amine.
For aromatic amines, the most common and effective method is acylation , typically by reacting the amine with acetic anhydride to form an acetamide (an N-acetyl group).[1][6] This acetyl group reduces the reactivity of the ring, preventing oxidation, and as an ortho, para-director, it guides the nitration to the desired positions.[3][7]
Q3: After protecting the amino group as an acetamide, which isomer (4-nitro or 5-nitro) should I expect as the major product?
A3: The N-acetyl group is a moderately activating ortho, para-director, while the ethyl ester group (-COOEt) is a deactivating meta-director. The directing effects of these two groups must be considered.
-
The powerful N-acetyl group will primarily direct the incoming nitro group to its para position (C5) and ortho position (C3).
-
The ethyl ester at C1 directs meta to itself (C3 and C5).
Both groups reinforce substitution at the C3 and C5 positions. However, the position para to the strong N-acetyl directing group (C5) is generally favored due to reduced steric hindrance compared to the position ortho to it (C3), which is also flanked by the bulky ester group. Therefore, you should expect the ethyl 2-acetamido-5-nitrobenzoate as the major isomer, with the 3-nitro and potentially the 4-nitro isomers as minor products.
Q4: Are there alternative, "greener" nitrating agents that avoid the use of mixed acid?
A4: Yes, research has focused on developing milder and more environmentally benign nitration methods. While mixed acid remains a workhorse, alternatives include:
-
Metal Nitrates: Reagents like bismuth (III) nitrate or copper (II) nitrate, often supported on clays like montmorillonite, can effect nitration under milder conditions, sometimes activated by acetic anhydride.[8][9]
-
Bismuth Subnitrate/Thionyl Chloride: This combination has been shown to be an efficient system for the nitration of a range of aromatic compounds.[9]
-
N-Nitropyrazoles: These have emerged as powerful and versatile nitrating reagents that can operate under controlled conditions.[10]
These methods can offer improved selectivity and avoid the generation of large quantities of corrosive acid waste.[11] However, they may require more specialized reagents and optimization for your specific substrate.
Troubleshooting Guide: Diagnosing and Solving Side Reactions
| Observed Problem | Probable Cause(s) | Preventative & Corrective Actions |
| Dark brown/black tar formation | Oxidation of the unprotected amino group. The amine is highly susceptible to oxidation by HNO₃.[1] | Protect the amino group. Acetylation with acetic anhydride is the standard, effective method.[3][6] This shields the amine from oxidation. |
| Reaction is excessively exothermic; temperature spikes | Rate of addition of nitrating agent is too fast. Nitration is a highly exothermic process.[12] | Slow, controlled addition. Add the nitrating agent dropwise using an addition funnel. Maintain rigorous temperature control. Use an ice-salt bath to keep the internal reaction temperature between 0–10 °C.[13] |
| Major product is the meta-nitro isomer | Direct nitration without protection. The amino group was protonated to the meta-directing anilinium ion (-NH₃⁺) in the acidic medium.[4] | Protect the amino group. The resulting N-acetyl group is an ortho, para-director, ensuring correct regioselectivity.[7] |
| Presence of dinitro- or trinitro- products (over-nitration) | Excessive nitrating agent or elevated temperature. The activated ring is susceptible to multiple substitutions if conditions are too harsh.[14] | Use a stoichiometric amount of nitric acid. A small molar excess may be used, but large excesses should be avoided. Maintain low temperature. Lower temperatures decrease the reaction rate and improve selectivity.[14] |
| Low conversion; starting material remains | Insufficient nitrating agent or reaction time. The deactivating effect of the ester group requires sufficient activation of the electrophile. | Ensure proper formation of the nitronium ion. Use concentrated H₂SO₄ as the catalyst. Allow the reaction to stir for the recommended time after addition is complete, monitoring by TLC. |
Visualizing the Reaction Pathways
The Problem: Direct Nitration
The diagram below illustrates the competing pathways in the direct nitration of ethyl 2-aminobenzoate, leading to undesirable products.
Caption: Competing side reactions during direct nitration.
The Solution: Protection-Nitration-Deprotection Workflow
This workflow is the standard, reliable method to achieve the desired products.
Caption: The three-step synthesis workflow.
Recommended Experimental Protocol
This protocol outlines the three-stage process for the controlled synthesis of this compound. Safety Warning: Handle concentrated acids and acetic anhydride in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The nitration step is highly exothermic.
Part 1: Protection (Acetylation) of Ethyl 2-Aminobenzoate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-aminobenzoate (e.g., 10.0 g, 60.5 mmol) in glacial acetic acid (50 mL).
-
Addition: While stirring, slowly add acetic anhydride (e.g., 7.0 mL, 74.2 mmol, 1.2 eq) to the solution.
-
Reaction: Gently heat the mixture to 80-90°C for 30 minutes.
-
Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring vigorously.
-
Isolation: The white solid product, ethyl 2-acetamidobenzoate, will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it in a vacuum oven. Confirm product formation via TLC or melting point analysis before proceeding.
Part 2: Nitration of Ethyl 2-Acetamidobenzoate
-
Setup: Place the dried ethyl 2-acetamidobenzoate (e.g., 10.0 g, 48.2 mmol) into a 250 mL flask. Cool the flask in an ice-salt bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (25 mL) while stirring, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Prepare Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid (10 mL) in an ice bath. Slowly add concentrated nitric acid (e.g., 3.3 mL, 53.1 mmol, 1.1 eq) to the sulfuric acid. Always add nitric acid to sulfuric acid.
-
Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the substrate over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
-
Workup: Carefully pour the reaction mixture onto 250 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Allow the ice to melt completely. Collect the solid product (a mixture of nitro-isomers, primarily ethyl 2-acetamido-5-nitrobenzoate) by vacuum filtration. Wash the solid extensively with cold water to remove residual acid, then dry.
Part 3: Deprotection (Hydrolysis) of the Acetyl Group
-
Setup: Place the dried nitro-acetamide product into a round-bottom flask. Add a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL).
-
Reaction: Heat the mixture to reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.
-
Workup: Cool the reaction mixture in an ice bath. Slowly neutralize the acid by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8. The free amine product will precipitate.
-
Final Isolation: Collect the final product, this compound, by vacuum filtration. Wash with cold water and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- 1. Amino `(-NH_(2))` group is susceptible to oxidation by `HNO_(3)`, therefore, nitration is done in the presence of : [allen.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. brainly.in [brainly.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. allen.in [allen.in]
- 6. sarthaks.com [sarthaks.com]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. sibran.ru [sibran.ru]
- 9. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 12. echemi.com [echemi.com]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 14. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Reaction Yield for the Synthesis of Ethyl 2-amino-5-nitrobenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your reaction yield and purity.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] The most common and direct laboratory-scale synthesis involves the Fischer esterification of 2-amino-5-nitrobenzoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid.[2][3] This seemingly straightforward reaction can present several challenges that may lead to suboptimal yields and impurities. This guide will address these common issues and provide robust solutions.
Primary Synthesis Route: Fischer Esterification
The core reaction involves heating a mixture of 2-amino-5-nitrobenzoic acid and an excess of ethanol with a catalytic amount of a strong acid. The equilibrium is driven towards the product (ester) by using an excess of the alcohol and sometimes by removing the water formed during the reaction.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low reaction yield is a frequent issue and can stem from several factors.
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the formation of the ester, it is crucial to use a large excess of ethanol, which also serves as the solvent.[2]
-
Solution: Increase the molar ratio of ethanol to 2-amino-5-nitrobenzoic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. If the reaction stalls, a slight increase in reaction temperature or prolonged reaction time may be necessary.
-
-
Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack of ethanol.[4]
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[2] Typically, a catalytic amount is sufficient, but if the reaction is sluggish, a modest increase in the catalyst loading can be beneficial.
-
-
Water Content: The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, reducing the yield.[3]
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. For larger-scale reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed.[2]
-
-
Inefficient Purification: Significant product loss can occur during the workup and purification steps.
-
Solution: During the workup, after neutralizing the excess acid, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate. When purifying by recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation and recovery.
-
Q2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the overall yield.
-
Dimerization/Polymerization: Under harsh acidic conditions and high temperatures, amino acids can undergo intermolecular dehydration to form amides (dimers or polymers).
-
Mitigation: Maintain careful control over the reaction temperature. While reflux is often necessary, prolonged heating at excessively high temperatures should be avoided.[5]
-
-
Starting Material Impurities: The purity of the starting material, 2-amino-5-nitrobenzoic acid, is critical. Impurities in the starting material will likely be carried through the reaction.
-
Mitigation: Ensure the 2-amino-5-nitrobenzoic acid is of high purity. If necessary, recrystallize the starting material before use. Common impurities in 2-amino-5-nitrobenzoic acid can include regioisomers from its own synthesis, such as 2-amino-3-nitrobenzoic acid.[6]
-
-
Degradation: The nitro and amino groups on the aromatic ring can be sensitive to strong oxidizing conditions or excessive heat.
-
Mitigation: Avoid unnecessarily high reaction temperatures and ensure the reaction is not exposed to strong oxidizing agents.
-
Q3: The color of my final product is off-white or brownish instead of the expected yellow crystalline solid. What does this indicate?
A3: An off-color product typically signifies the presence of impurities.
-
Colored Impurities: These may be carried over from the starting material or formed as byproducts during the reaction.
-
Solution: During the recrystallization process, you can treat the hot solution with a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[6]
-
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Solution: If oxidation is suspected, consider performing the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or the solution is supersaturated.
-
Solution:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.[6]
-
Change the solvent system: If the problem persists, the chosen solvent may not be suitable. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is less soluble) can be effective. For this compound, a mixture of ethanol and water can be a good starting point.[6]
-
Induce crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst for the esterification of 2-amino-5-nitrobenzoic acid? A: Concentrated sulfuric acid is a commonly used and effective catalyst for Fischer esterification due to its strong acidity and dehydrating properties.[2] Para-toluenesulfonic acid (p-TsOH) is another excellent alternative, as it is a solid and easier to handle.[2]
Q: How should I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (2-amino-5-nitrobenzoic acid, which is more polar and will have a lower Rf value) and the product (this compound, which is less polar and will have a higher Rf value). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q: What is the best way to purify the crude this compound? A: Recrystallization is the standard method for purifying the crude product. Ethanol or a mixture of ethanol and water are commonly used solvent systems.[6] The general procedure is to dissolve the crude product in a minimum amount of the boiling solvent, hot filter if there are insoluble impurities, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol describes a general laboratory-scale procedure for the Fischer esterification of 2-amino-5-nitrobenzoic acid.
Materials:
-
2-amino-5-nitrobenzoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid and a significant excess of anhydrous ethanol.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:10 to 1:20 (Acid:Ethanol) | Drives the equilibrium towards the product.[3] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Effective proton source to activate the carboxylic acid.[2] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-6 hours (TLC monitored) | Ensures the reaction goes to completion. |
| Purification | Recrystallization (Ethanol/Water) | Removes impurities to yield a pure product.[6] |
Visualizations
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
References
Troubleshooting incomplete reduction of the nitro group to an amine
Technical Support Center: Nitro Group Reduction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting the reduction of nitro groups to amines. This critical transformation is a cornerstone of modern synthesis, yet it can present significant challenges, from sluggish reactions to the formation of undesired byproducts.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab.
High-Level Troubleshooting Workflow
Before diving into specific issues, consult this general workflow to diagnose the root cause of an incomplete reduction.
Caption: A high-level decision tree for troubleshooting incomplete nitro group reductions.
Frequently Asked Questions (FAQs)
Reaction Stalls & Intermediates
Q1: My reaction has stopped, and TLC/LC-MS analysis shows a new spot that isn't my starting material or the desired amine. What could this be?
A1: It is highly likely you have formed a stable intermediate. The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through several intermediates.[2] The most common are the nitroso (R-NO) and hydroxylamine (R-NHOH) species.[2][3]
Caption: Stepwise reduction pathway from a nitro group to an amine.
Under certain conditions, particularly with milder reducing agents or insufficient reductant, the reaction can stall at the hydroxylamine stage.[3][4] In some cases, bimolecular coupling products like azoxy (R-N=N(O)-R) or azo (R-N=N-R) compounds can form, especially when using metal hydrides with aromatic nitro compounds.[4]
Troubleshooting Steps:
-
Increase Reductant/Catalyst Load: The simplest solution is often to add more reducing agent or fresh catalyst to push the intermediate to the final product.
-
Modify Reaction Conditions: Increasing the temperature or, in the case of catalytic hydrogenation, the hydrogen pressure can provide the necessary energy to overcome the activation barrier for the final reduction steps.[5]
-
Change the Reduction System: If stalling persists, the chosen reagent may be too mild. Switching from a transfer hydrogenation source (like ammonium formate) to high-pressure H₂ gas, or from SnCl₂ to a more robust system like Fe/HCl, can be effective.[6][7]
Catalytic Hydrogenation Issues
Q2: My catalytic hydrogenation with Palladium on Carbon (Pd/C) is extremely slow or has stopped completely. What's wrong?
A2: This is a classic issue, most often pointing to catalyst deactivation or "poisoning." Heterogeneous catalysts like Pd/C are highly sensitive to impurities.[8]
Common Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Poisoning | Sulfur-containing functional groups (thiols, thioethers), halides (especially iodide and bromide), and some nitrogen heterocycles can irreversibly bind to the palladium surface, blocking active sites.[8][9] | Pre-treat the starting material with a scavenger (e.g., activated carbon) to remove impurities.Use a poison-resistant catalyst, such as Raney Nickel, which is often more tolerant of sulfur compounds and less prone to causing dehalogenation.[6]In some cases, intentionally poisoning the catalyst (e.g., with quinoline) is used to increase selectivity and prevent over-reduction, but unintentional poisoning is detrimental.[8] |
| Poor Substrate Solubility | If the substrate is not fully dissolved in the reaction solvent, the three-phase system (solid catalyst, liquid solution, gaseous hydrogen) will have poor mass transfer, leading to a slow reaction rate.[5] | Change the solvent to one with better solubility for your substrate (e.g., THF, EtOH, or acetic acid).[5]Adding a protic co-solvent like ethanol or acetic acid can often improve reaction rates even if solubility is not a major issue.[5] |
| Inactive Catalyst | The catalyst may be old, have been improperly handled (e.g., exposed to air for too long), or be of a low quality. | Use a fresh batch of catalyst from a reputable supplier.Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) before the introduction of hydrogen.[1] |
| Insufficient Agitation | Vigorous stirring is crucial to ensure efficient mixing of the gas, liquid, and solid phases. | Increase the stirring rate. Ensure the solid catalyst is well-suspended and not settled at the bottom of the flask. |
Metal-Mediated Reductions
Q3: I'm using a metal/acid system like Iron/HCl (the Béchamp reduction), but my yields are low and the workup is difficult. How can I optimize this?
A3: Metal-mediated reductions are robust and highly effective but can suffer from issues related to reagent quality, pH, and workup.[10][11] The mechanism involves a series of single-electron transfers from the metal surface, followed by protonation.[1]
Key Optimization Parameters:
-
Metal Activation & Particle Size: The surface area of the metal is critical.[11] Using finely divided iron powder (often called iron dust) is essential. Pre-washing the iron powder with dilute acid to remove any passivating oxide layer can sometimes improve reaction rates.
-
Workup Procedure: The workup for these reactions can be challenging due to the formation of metal salts and hydroxides.[10][14]
-
After the reaction is complete, it is often necessary to basify the mixture (e.g., with NaOH or Na₂CO₃) to deprotonate the anilinium salt and precipitate iron hydroxides.[10][14]
-
Filtering the reaction mixture through a pad of Celite® is a standard and effective method to remove the fine iron salts before extraction.[1][14]
-
Chemoselectivity
Q4: My substrate contains other reducible groups (e.g., alkenes, carbonyls, esters, halides). How can I selectively reduce only the nitro group?
A4: Achieving chemoselectivity is one of the most significant challenges in nitro reductions. The choice of reducing agent is paramount.[15][16]
Guide to Selective Reducing Agents:
| Functional Group to Preserve | Recommended Reagent System | Comments & Rationale |
| Ketones, Aldehydes, Esters | SnCl₂·2H₂O in ethanol or ethyl acetate.[6][16] | Tin(II) chloride is a mild and highly chemoselective reagent that typically does not reduce carbonyls or esters.[6][16] |
| Alkenes/Alkynes | Fe/NH₄Cl or Fe/acetic acid.[16] | Catalytic hydrogenation (H₂/Pd/C) will almost always reduce carbon-carbon multiple bonds. Metal/acid systems are generally preferred for this reason.[6][16] |
| Aryl Halides (Cl, Br, I) | Raney Nickel with H₂.[6] Or SnCl₂·2H₂O.[16] | Pd/C is notorious for causing dehalogenation (hydrogenolysis of the C-X bond). Raney Nickel is a much safer choice to preserve aryl halides.[6] |
| Nitriles | SnCl₂·2H₂O.[16] | This system shows excellent selectivity for the nitro group while leaving the nitrile functionality intact.[16] |
Key Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of a reaction.[17]
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line ~1 cm from the bottom of a silica gel TLC plate.[17]
-
Spotting:
-
Dissolve a small amount of your unreacted starting material in a suitable solvent (e.g., ethyl acetate) to create a reference spot.
-
Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the starting line. It is good practice to also spot the starting material on the same plate for direct comparison.[17]
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent (solvent system). The solvent level must be below the starting line.[17] Allow the solvent to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[17][18] The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) amine spot indicates the reaction is progressing.
Protocol 2: Standard Reduction using Iron Powder and Ammonium Chloride
This is a robust and often selective method for reducing aromatic nitro compounds.[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the nitroarene (1.0 eq), ethanol, and water (a common ratio is 5:1 to 10:1 EtOH:H₂O).
-
Add Reagents: To the stirred suspension, add ammonium chloride (approx. 4 eq) and fine iron powder (3-5 eq).[1]
-
Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction can be vigorous at the start. Monitor the progress by TLC.[1]
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the entire mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[1][14]
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can then be purified by extraction, crystallization, or column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 11. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
Identifying and minimizing byproducts in Ethyl 2-amino-5-nitrobenzoate synthesis
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 2-amino-5-nitrobenzoate. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary information to identify and minimize byproducts, thereby enhancing yield and purity.
Core Synthesis Pathway
The primary and most common route to this compound involves the esterification of 2-amino-5-nitrobenzoic acid. This seemingly straightforward reaction is, however, susceptible to various side reactions that can complicate purification and reduce overall yield. Understanding the mechanistic underpinnings of these byproduct formations is crucial for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound.
Q1: My reaction yields are consistently low. What are the primary factors I should investigate?
Low yields can often be attributed to incomplete reaction, suboptimal reaction conditions, or significant byproduct formation.
Troubleshooting Steps:
-
Incomplete Esterification: The esterification of 2-amino-5-nitrobenzoic acid is a reversible reaction. To drive the equilibrium towards the product, consider the following:
-
Water Removal: Employ a Dean-Stark apparatus or use a drying agent to remove the water formed during the reaction.
-
Excess Alcohol: Use ethanol as both a reactant and a solvent to shift the equilibrium.
-
Catalyst Choice: Strong acid catalysts like sulfuric acid are effective. Ensure the catalyst is fresh and used in the appropriate concentration.
-
-
Reaction Temperature and Time: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-amino-5-nitrobenzoic acid) is no longer visible.
-
Purification Losses: Significant product loss can occur during workup and purification. Optimize the neutralization and extraction steps to minimize these losses.
Q2: I'm observing multiple spots on my TLC plate besides the product and starting material. What are the likely byproducts?
The presence of multiple spots indicates the formation of one or more byproducts. The most common culprits are detailed below.
Common Byproducts:
-
Dimerization/Amide Formation: The amino group of one molecule can react with the carboxylic acid group of another, forming an amide-linked dimer. This is more prevalent at higher temperatures.
-
Over-nitration Products: If the starting material, 2-amino-5-nitrobenzoic acid, was synthesized via nitration, isomeric impurities such as 2-amino-3-nitrobenzoic acid or dinitro-substituted byproducts might be present and subsequently esterified.[1]
-
Hydrolysis of the Ester: During workup, if the reaction mixture is exposed to basic conditions for an extended period, the newly formed ester can be hydrolyzed back to the carboxylic acid.[2]
-
Oxidation of the Amino Group: The amino group is susceptible to oxidation, especially in the presence of strong acids and high temperatures, leading to colored impurities.[1][2]
Q3: My final product is discolored (brown or dark yellow). How can I prevent this and purify my product?
Discoloration is typically due to oxidation of the amino group or the presence of highly conjugated impurities.[1]
Mitigation and Purification Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1]
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.[1]
-
Recrystallization: A well-executed recrystallization is often sufficient to remove many impurities. A mixed solvent system, such as ethanol and water, is often effective for purifying amino-nitro substituted benzoic acids and their esters.[1]
Q4: How can I definitively identify the byproducts in my reaction mixture?
Accurate identification is key to targeted troubleshooting.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the components of your reaction mixture.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide the molecular weights of the byproducts, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated byproducts.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield and minimize byproduct formation.
Materials:
-
2-amino-5-nitrobenzoic acid
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1 equivalent).
-
Add an excess of absolute ethanol (e.g., 10-20 equivalents, serving as both reactant and solvent).
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring suspension.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Add the bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol for Byproduct Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
Procedure:
-
Prepare a stock solution of your crude reaction mixture in a suitable solvent (e.g., acetonitrile).
-
Inject a small volume (e.g., 10 µL) onto the column.
-
Run a gradient elution to separate the components.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Analyze the retention times and peak areas to assess the purity and identify the relative amounts of byproducts.
Visualizing Reaction Pathways and Byproduct Formation
Main Synthesis and Potential Side Reactions
Caption: Primary synthesis pathway and common side reactions.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common synthesis issues.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time, use excess ethanol, ensure efficient water removal. |
| Product loss during workup | Optimize neutralization and extraction pH and solvent volumes. | |
| Multiple Spots on TLC | Dimerization | Avoid excessive temperatures. |
| Isomeric impurities | Use high-purity starting materials. | |
| Hydrolysis | Avoid prolonged exposure to basic conditions during workup. | |
| Discoloration | Oxidation of amino group | Use an inert atmosphere; treat with activated charcoal during purification. |
References
Technical Support Center: Purification Strategies for Crude Ethyl 2-amino-5-nitrobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude Ethyl 2-amino-5-nitrobenzoate.
I. Understanding the Impurity Profile
The first step in developing a robust purification strategy is to understand the potential impurities in your crude material. The nature and quantity of these impurities will depend heavily on the synthetic route employed.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurity profile can be complex, but impurities typically fall into these categories:
-
Unreacted Starting Materials: Depending on your synthesis, you may have residual starting materials. For instance, in the nitration of ethyl 2-aminobenzoate, you might find unreacted ethyl 2-aminobenzoate.[1]
-
Regioisomers: Nitration of aromatic compounds can often lead to the formation of isomers. In this case, you might encounter isomers such as Ethyl 2-amino-3-nitrobenzoate or dinitro-substituted byproducts.[2]
-
Products of Side Reactions: Hydrolysis of the ester group under acidic or basic conditions can lead to the formation of 2-amino-5-nitrobenzoic acid.[3] Additionally, oxidation of the amino group can produce colored impurities.[3]
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up, such as strong acids (sulfuric acid, nitric acid) or organic solvents, may be present in the crude product.
II. Purification Strategies: A Troubleshooting Guide
This section provides detailed troubleshooting for the most common purification techniques applied to this compound.
A. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution upon cooling.[4]
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps & Explanations |
| The compound "oils out" instead of forming crystals. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Action: Re-heat the solution to dissolve the oil, then add a small amount of a "poorer" solvent (one in which the compound is less soluble) to lower the saturation point. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[2] Rationale: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point. Slow cooling and providing nucleation sites encourage the formation of an ordered crystal lattice rather than an amorphous oil. |
| Low recovery of the purified product. | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration. | Action: - Solvent Selection: If the compound remains significantly soluble at low temperatures, consider a different solvent or a mixed-solvent system. For instance, an ethanol/water mixture can be effective.[1][2]- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Prevent Premature Crystallization: Pre-heat the funnel and receiving flask during hot filtration to prevent the product from crystallizing on the filter paper. |
| The purified product is still colored (yellow/brown). | Colored impurities are co-crystallizing with the product, or the amino group is oxidizing. | Action: - Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]- Inert Atmosphere: If oxidation is suspected, conduct the recrystallization under an inert atmosphere like nitrogen or argon.[2] Rationale: Activated charcoal has a high surface area and can effectively adsorb large, colored impurity molecules. An inert atmosphere prevents the oxidation of the sensitive amino group. |
Recommended Solvents for Recrystallization
| Solvent/System | Solubility Characteristics | Comments |
| Ethanol | Sparingly soluble at room temperature, soluble when hot.[2] | A good single-solvent choice for recrystallization. |
| Ethanol/Water | Insoluble to sparingly soluble in water, soluble in hot ethanol. | An excellent mixed-solvent system. The ratio can be fine-tuned to achieve optimal solubility and recovery.[1][2] |
| Ethyl Acetate | Slightly soluble at room temperature, soluble when hot.[2] | Can be a suitable alternative to ethanol. |
B. Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[5] Since this compound contains a basic amino group, this method can be highly effective for removing neutral and acidic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[6] The basic this compound will be protonated and move into the aqueous layer as a salt.
-
Separation: Separate the two layers. The organic layer now contains neutral impurities. The aqueous layer contains the protonated product.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH 9-10).[7] This will deprotonate the ammonium salt and precipitate the free amine.
-
Extraction of Pure Product: Extract the precipitated this compound back into an organic solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause(s) | Troubleshooting Steps & Explanations |
| Formation of an emulsion at the interface. | Vigorous shaking of the separatory funnel. | Action: Gently swirl or invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the funnel to stand for an extended period. Rationale: Emulsions are colloidal suspensions of one liquid in another. Reducing the agitation and increasing the ionic strength of the aqueous phase can help to break the emulsion. |
| Low recovery of the final product. | - Incomplete extraction from the organic to the aqueous phase.- Incomplete precipitation upon basification.- The product is somewhat soluble in the aqueous phase. | Action: - Multiple Extractions: Perform multiple extractions with the acidic solution to ensure complete transfer of the amine to the aqueous phase.- Check pH: Ensure the aqueous solution is sufficiently basic after adding the base to fully precipitate the free amine.- Back-Extraction: If the product has some water solubility, perform multiple extractions with the organic solvent after basification.[7] |
C. Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[9] For amino-containing compounds like this compound, special considerations are necessary due to the basicity of the amino group.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps & Explanations |
| Streaking or tailing of the compound on the TLC plate and column. | The basic amino group is interacting strongly with the acidic silanol groups on the surface of the silica gel.[10] | Action: - Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[11] This will compete with the amine for the acidic sites on the silica, leading to better peak shape.- Amine-Functionalized Silica: Use an amine-functionalized silica gel as the stationary phase.[10][11]- Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[11] |
| Poor separation of the desired compound from impurities. | The polarity of the mobile phase is not optimized. | Action: Conduct a thorough TLC analysis using a range of solvent systems with varying polarities to identify an eluent that provides a good separation (a significant difference in Rf values) between the product and impurities.[11] Gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective. |
General Protocol for Column Chromatography
-
Stationary Phase Selection: Silica gel is commonly used, but consider the modifications mentioned above if tailing is an issue.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The optimal ratio should be determined by TLC.
-
Column Packing: Pack the column with a slurry of the stationary phase in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column. Alternatively, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) can improve resolution.[11]
-
Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
III. Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
Analytical Techniques for Purity Assessment
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): A sensitive technique for detecting and quantifying impurities. A pure sample will exhibit a single major peak.[2] A C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic or phosphoric acid) is a good starting point.[2][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and identify impurities by the presence of unexpected signals.[2]
IV. Visualizing the Purification Workflow
General Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Logic for Purification
Caption: A troubleshooting flowchart for common purification challenges.
V. References
-
BenchChem. (n.d.). Ethyl 5-amino-2-nitrobenzoate. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 1). Acid–base extraction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from --INVALID-LINK--
-
O'Brien, A. G., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1825-1831. DOI:10.1039/D1RE00205H
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Confluence. (n.d.). Acid and Base Extraction - Engineering Ideas Clinic. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. Retrieved from --INVALID-LINK--
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Structural Confirmation of Synthesized 2-Amino-5-nitrobenzoic Acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Identifying and removing amine impurities from Benzonitrile. Retrieved from --INVALID-LINK--
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-2-nitrobenzoate. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). ethyl 2-amino-3-nitro-benzoate synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). Ethyl 2-amino-4-nitrobenzoate. Retrieved from --INVALID-LINK--
-
Opentrons. (n.d.). Automating Column Chromatography Protein Purification. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Ethyl 3-Amino-5-nitrobenzoate. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from --INVALID-LINK--
-
MedchemExpress.com. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from --INVALID-LINK--
-
Cenmed. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Ethyl 5-amino-2-hydroxybenzoate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2005). Impurity profile of amino acids?. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 5-amino-2-nitrobenzoate | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Workup [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. opentrons.com [opentrons.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Hydrogenation of Ethyl 2-amino-5-nitrobenzoate
Welcome to our dedicated technical support center for the catalytic hydrogenation of Ethyl 2-amino-5-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of catalyst poisoning. In this guide, we will delve into the root causes of catalyst deactivation, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the success and efficiency of your synthetic endeavors.
Introduction: The Challenge of Catalyst Poisoning
The selective hydrogenation of the nitro group in this compound is a critical transformation in the synthesis of many pharmaceutical intermediates. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this reaction. However, the efficiency of this catalytic system can be severely hampered by the presence of even minute quantities of catalyst poisons. These poisons can originate from starting materials, solvents, or be generated as byproducts during the reaction, leading to decreased reaction rates, incomplete conversions, and ultimately, project delays. Understanding the nature of these poisons and how to mitigate their effects is paramount.
Troubleshooting Guide: A-Question-and-Answer-Based Approach
This section is structured to directly address the common issues encountered during the hydrogenation of this compound.
Q1: My hydrogenation reaction has stalled or is proceeding very slowly. What are the likely causes?
A stalled or sluggish reaction is a classic symptom of catalyst deactivation, which can be broadly categorized into poisoning, fouling, and sintering. In the context of this specific hydrogenation, catalyst poisoning is the most frequent culprit.
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the palladium catalyst, rendering them inactive.[1][2] Common poisons include sulfur compounds, halides, and even certain nitrogen-containing molecules.[1]
-
Fouling: This involves the physical blockage of the catalyst's active sites by carbonaceous deposits (coking) or insoluble byproducts.[3]
-
Sintering: At elevated temperatures, the fine palladium particles on the carbon support can agglomerate, leading to a decrease in the active surface area.[4]
To diagnose the issue, a systematic approach is necessary. First, consider the potential sources of poisons in your starting materials and reagents.
Q2: What are the primary sources of catalyst poisons in the synthesis of this compound?
The most common synthetic route to this compound involves the nitration of ethyl 2-aminobenzoate.[5][6] This process can introduce several impurities that are known to be detrimental to palladium catalysts.
| Potential Poison/Inhibitor | Origin | Mechanism of Poisoning/Inhibition |
| Sulfur Compounds | Contamination in starting materials or reagents. | Strong and often irreversible chemisorption onto palladium active sites, blocking access for the reactants.[7] |
| Halide Ions (e.g., Cl⁻) | Residual acids from synthesis or purification steps. | Strong coordination to palladium, altering its electronic properties and reducing its catalytic activity.[1] |
| Regioisomers (e.g., Ethyl 2-amino-3-nitrobenzoate) | Non-selective nitration of the starting material. | Competitive adsorption onto the catalyst surface, inhibiting the adsorption of the desired reactant. The presence of multiple nitro groups can also lead to stronger binding. |
| Dinitro Byproducts | Over-nitration during the synthesis. | Stronger adsorption to the catalyst surface compared to the mono-nitro compound, leading to competitive inhibition. |
| Residual Oxidizing Agents | Incomplete removal of nitrating agents (e.g., nitric acid). | Can oxidize the active palladium metal to a less active or inactive palladium oxide state. |
Q3: How can I identify the specific poison affecting my reaction?
Identifying the exact poison can be challenging, but a combination of analytical techniques and deductive reasoning can often pinpoint the source.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Experimental Protocol: Purification of Crude this compound by Recrystallization
This protocol is designed to remove many common impurities, including regioisomers and some inorganic salts.
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Q4: My starting material appears pure by standard analysis (NMR, LC-MS), but the reaction is still failing. What else could be the issue?
Even if the bulk purity of your starting material is high, trace amounts of potent poisons can be sufficient to deactivate the catalyst.
-
Product Inhibition: The product of the reaction, ethyl 2,5-diaminobenzoate, is an aniline derivative. Anilines can adsorb to the catalyst surface and, in some cases, act as inhibitors, slowing down the reaction as the product concentration increases.[4]
-
Non-obvious Poisons: Some reagents used in the synthesis of the starting material, if not completely removed, can be catalyst poisons. For example, residual oxidizing agents can be detrimental.
In such cases, consider treating your starting material with activated carbon before use. A small amount of activated carbon can effectively adsorb many common organic and inorganic poisons.
Q5: Is it possible to regenerate the poisoned catalyst?
Catalyst regeneration can be a cost-effective alternative to disposal and replacement, especially on a larger scale. The feasibility and method of regeneration depend on the nature of the poison.
-
For Fouling (Coking): A common method is controlled oxidation (calcination) to burn off the carbonaceous deposits.[3] However, this must be done carefully to avoid sintering the palladium particles.
-
For Sulfur Poisoning: Regeneration can be more challenging. One approach involves oxidation of the sulfide to a sulfate, which may be more easily removed.[7] Another method is high-temperature treatment under a hydrogen stream.
-
For Halide Poisoning: Washing the catalyst with a basic solution can sometimes remove adsorbed halides.
Experimental Protocol: General Catalyst Regeneration (for Fouling)
-
Solvent Wash: After the reaction, filter the catalyst and wash it thoroughly with a solvent that dissolves the reactants and products to remove any adsorbed organic material.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Calcination: Place the dried catalyst in a furnace and heat it in a controlled air or inert gas stream containing a low concentration of oxygen. The temperature and duration will depend on the specific catalyst and the nature of the fouling. A typical starting point could be 200-300°C for several hours.[3]
Mechanism of Palladium Catalyst Poisoning by Sulfur
Caption: Sulfur compounds strongly bind to palladium active sites, leading to deactivation.
Frequently Asked Questions (FAQs)
Q: What is the ideal catalyst loading for this hydrogenation? A: A typical starting point for catalyst loading is 1-5 mol% of palladium relative to the substrate. However, the optimal loading will depend on the purity of your starting material and the reaction conditions. If you suspect the presence of poisons, a higher catalyst loading may be necessary to achieve full conversion.
Q: Can the choice of solvent affect catalyst poisoning? A: Yes, the solvent can play a role. Protic solvents like ethanol and methanol are commonly used and can help to solvate and potentially wash away some impurities from the catalyst surface. Aromatic hydrocarbons can also be used, but care should be taken to ensure they are free of sulfur-containing impurities.[8]
Q: Are there any alternatives to Pd/C that are more resistant to poisoning? A: While Pd/C is highly active, it is also very susceptible to poisoning. Platinum-based catalysts (e.g., Pt/C) can sometimes show better resistance to certain poisons, although they may require more forcing reaction conditions (higher temperature and pressure). Raney Nickel is another option, but it is also sensitive to sulfur and other poisons.[9]
Q: How can I prevent catalyst poisoning in the first place? A: The best strategy is prevention.
-
High-Purity Starting Materials: Whenever possible, use starting materials that have been purified to remove potential catalyst poisons. Recrystallization is often an effective method.[10]
-
Purify Solvents and Reagents: Ensure that all solvents and reagents are of high purity and free from contaminants.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
By understanding the potential sources of catalyst poisons and implementing these troubleshooting and preventative measures, you can significantly improve the reliability and efficiency of your hydrogenation of this compound.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ss-pub.org [ss-pub.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 8. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of Diazotization Reactions of Aminobenzoates
Welcome to the technical support center for the diazotization of aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the success and selectivity of your reactions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Versatility and Challenges of Aminobenzoate Diazotization
The conversion of an aromatic amino group on a benzoate scaffold into a diazonium salt is a cornerstone of synthetic organic chemistry.[1][2][3] This transformation opens the door to a wide array of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling, allowing for the introduction of various functionalities with regiochemical control.[1][4][5] However, the inherent reactivity of the diazonium intermediate, particularly with substrates like aminobenzoates which contain both an electron-donating amino group and an electron-withdrawing carboxyl group, presents unique challenges in achieving high selectivity and yield.[6][7] This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the diazotization of aminobenzoates, providing concise answers grounded in established chemical principles.
Q1: Why is a low temperature (0-5 °C) absolutely critical for the diazotization of aminobenzoates?
A1: The diazonium salt formed from aminobenzoates is thermally unstable.[8][9] At temperatures above 5 °C, it can rapidly decompose, leading to the evolution of nitrogen gas (N₂) and the formation of phenolic byproducts through reaction with water.[8][9] This decomposition pathway significantly reduces the yield of the desired product. Maintaining a strict temperature range of 0-5 °C is the most critical parameter for ensuring the stability of the diazonium intermediate until it is consumed in the subsequent reaction.[10][11]
Q2: My reaction mixture turns a dark brown or black color. What is the likely cause?
A2: A dark coloration is a common indicator of diazonium salt decomposition or unwanted side reactions.[8] The primary causes include:
-
Elevated Temperature: As mentioned, temperatures exceeding the 0-5 °C range will cause decomposition.
-
Insufficient Acidity: If the reaction medium is not acidic enough, the newly formed diazonium salt can couple with the unreacted parent aminobenzoate. This is an example of an azo coupling reaction, which produces highly colored azo dyes.[5][8]
Q3: What is the optimal acid to use, and why is high acidity necessary?
A3: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[5][11] High acidity is crucial for several reasons:
-
Generation of the Electrophile: The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is then protonated to form the active electrophile, the nitrosonium ion (NO⁺).[2][5][12]
-
Prevention of Azo Coupling: A sufficient excess of acid ensures that the starting aminobenzoate is fully protonated to its ammonium salt. This deactivates the aromatic ring towards electrophilic attack from the diazonium salt, thus preventing self-coupling.[5]
-
Solubility: The amine is often more soluble in its protonated salt form.[8]
Q4: How can I confirm the formation of the diazonium salt before proceeding to the next step?
A4: A simple and effective qualitative test is to perform a coupling reaction on a small aliquot of your reaction mixture.[8] Add a few drops of the cold diazonium salt solution to a cold, basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) provides strong evidence for the successful formation of the diazonium salt.[8]
Q5: Is it possible to isolate and store the aminobenzoate diazonium salt?
A5: It is strongly advised not to isolate diazonium salts in a dry, solid state as they can be explosive.[10][13] Aminobenzoate diazonium salts should be prepared in situ and used immediately in the subsequent synthetic step while being maintained in the cold aqueous solution.[10][14]
Troubleshooting Guide: From Poor Yield to Impure Products
This section provides a systematic approach to diagnosing and solving common problems encountered during the diazotization of aminobenzoates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of Diazonium Salt: Reaction temperature was too high.[8][10] 2. Incomplete Diazotization: Insufficient acid or sodium nitrite. 3. Degradation of Reagents: Old sodium nitrite solution. | 1. Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Use a thermometer to monitor the internal temperature continuously. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat.[10] 2. Use a sufficient excess of strong mineral acid (typically 2.5-3 equivalents). Ensure the sodium nitrite is used in a slight molar excess (e.g., 1.05-1.1 equivalents). 3. Always use a freshly prepared solution of sodium nitrite. |
| Formation of a Dark-Colored, Tarry Substance | 1. Azo Coupling Byproducts: Insufficient acidity leading to self-coupling of the diazonium salt with the starting amine.[5][8] 2. High Temperature: Led to decomposition products.[10] | 1. Increase the concentration and/or the number of equivalents of the mineral acid to ensure full protonation of the starting aminobenzoate. 2. Strictly maintain the 0-5 °C temperature range during the addition of sodium nitrite. Ensure efficient stirring to prevent localized hotspots.[10] |
| Significant Formation of Phenolic Byproducts (Hydroxylation) | 1. Reaction with Water: The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures or upon prolonged reaction times.[6][15] 2. Substrate-Specific Instability: Certain isomers, like the diazonium salt of ortho-aminobenzoic acid, are particularly prone to hydroxylation.[6][15] | 1. Use the freshly prepared diazonium salt solution immediately in the subsequent step. Avoid letting the reaction warm up. 2. For highly susceptible substrates, consider alternative non-aqueous diazotization methods if the subsequent reaction allows. For some applications, like the synthesis of salicylic acid from o-aminobenzoic acid, this hydroxylation can be driven to completion intentionally by heating.[15] |
| Solid Precipitates Out of Solution During Diazotization | 1. Incomplete Salt Formation: The aminobenzoate salt is not fully soluble in the acidic medium. 2. Precipitation of Diazonium Salt: The diazonium salt itself may have limited solubility. | 1. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming to dissolve the amine before cooling for the reaction might be necessary, but ensure it's fully cooled before adding nitrite.[8] 2. This can be normal. As long as the mixture is well-stirred to ensure homogeneity, you can proceed to the next step. |
| Foaming or Vigorous Gas Evolution | 1. Nitrogen Gas (N₂) Evolution: This is a clear sign of diazonium salt decomposition.[8][9] | 1. Immediately check and lower the reaction temperature. The rate of sodium nitrite addition may be too fast, causing localized heating. Reduce the addition rate.[8] |
Experimental Protocols & Key Parameters
Protocol 1: General Diazotization of para-Aminobenzoic Acid (pABA)
This protocol details the in situ generation of the diazonium salt from pABA, which can then be used in subsequent reactions like a Sandmeyer cyanation.[6][15]
Materials:
-
para-Aminobenzoic acid (pABA)
-
Sulfuric acid (H₂SO₄), 1.0 M
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
Procedure:
-
Amine Salt Formation: In a flask equipped with a magnetic stir bar and a thermometer, suspend the para-aminobenzoic acid (1.0 eq) in 1.0 M sulfuric acid.
-
Cooling: Cool the flask containing the amine salt suspension to 0-5 °C using an ice-salt bath.[10]
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred, cold suspension of the pABA salt. Critically, maintain the internal reaction temperature between 0-5 °C throughout the addition.[6][10]
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[8]
-
Confirmation (Optional): Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A negative test may require the addition of a small amount of additional sodium nitrite solution.
-
Immediate Use: The resulting cold diazonium salt solution is now ready for immediate use in the next synthetic step.
Key Quantitative Parameters for Selectivity
| Parameter | Recommended Range | Rationale & Impact on Selectivity |
| Temperature | 0 - 5 °C | Primary Control Factor. Prevents thermal decomposition of the diazonium salt to N₂ and phenolic byproducts.[8][9] |
| Acid Equivalents | 2.5 - 3.5 eq. | Ensures complete protonation of the amine to prevent azo coupling and catalyzes the formation of the NO⁺ electrophile.[5] |
| NaNO₂ Equivalents | 1.0 - 1.1 eq. | A slight excess ensures complete conversion of the primary amine. A large excess can lead to unwanted side reactions, including nitration.[6] |
| Addition Rate of NaNO₂ | Slow, dropwise | Controls the exothermic reaction, preventing local temperature spikes that would lead to decomposition.[10] |
| Stirring | Vigorous | Ensures efficient heat dissipation and homogeneity, preventing localized high concentrations of reagents.[10] |
Mechanistic Insights & Visualizations
Understanding the reaction pathway and potential pitfalls is key to mastering this reaction. The following diagrams illustrate the core mechanism and a troubleshooting workflow.
Diazotization Reaction Mechanism
Caption: The mechanism of diazotization.
Competing Side Reactions
Caption: Major competing side reactions in diazotization.
Troubleshooting Workflow
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 13. webassign.net [webassign.net]
- 14. byjus.com [byjus.com]
- 15. scirp.org [scirp.org]
Validation & Comparative
Comparing the reactivity of Ethyl 2-amino-5-nitrobenzoate with its methyl ester analog
<Comparison Guide: Reactivity of Ethyl 2-amino-5-nitrobenzoate vs. its Methyl Ester Analog >
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the 2-amino-5-nitrobenzoate scaffold is a cornerstone for the synthesis of a diverse array of functional molecules, including azo dyes and various therapeutic agents.[1] The choice between its ethyl and methyl ester derivatives, while seemingly minor, can have significant implications for reaction kinetics, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of this compound and its methyl ester analog, Mthis compound. Our analysis is grounded in established chemical principles and supported by experimental protocols to empower researchers in making informed decisions for their specific applications.
Theoretical Framework: Unpacking the Nuances of Reactivity
The reactivity of these molecules is primarily dictated by the interplay of electronic and steric effects imparted by the constituent functional groups on the benzene ring. The key players are the amino (-NH2), nitro (-NO2), and ester (-COOR) groups.
Electronic Effects: A Tale of Induction and Resonance
The benzene ring's reactivity is modulated by the electron-donating or electron-withdrawing nature of its substituents.[2]
-
Amino Group (-NH2): A potent activating group, the amino group donates electron density to the ring via a strong positive resonance effect (+R), which outweighs its negative inductive effect (-I). This significantly enhances the nucleophilicity of the aromatic ring, particularly at the ortho and para positions.
-
Nitro Group (-NO2): Conversely, the nitro group is a strong deactivating group. It withdraws electron density from the ring through both a powerful negative resonance effect (-R) and a negative inductive effect (-I).[3] This deactivation makes electrophilic aromatic substitution more challenging.
-
Ester Group (-COOR): The ester group is also deactivating, primarily through its -I effect.[3]
The crucial difference between the ethyl and methyl analogs lies within the ester functionality. An ethyl group is generally considered to be slightly more electron-donating than a methyl group due to a greater inductive effect.[4][5] This subtle difference can influence the overall electron density of the aromatic system.
Steric Considerations
The ethyl group is bulkier than the methyl group.[6] This increased steric hindrance can influence the rate of reactions, particularly those where a reagent needs to approach a reactive site in close proximity to the ester.
Comparative Summary of Properties:
| Property | Mthis compound | This compound | Reference(s) |
| Molecular Formula | C8H8N2O4 | C9H10N2O4 | [7][8] |
| Molecular Weight | 196.16 g/mol | 210.19 g/mol | [7][8] |
| Appearance | Solid | Yellow Solid | [9] |
| Melting Point | 167-169 °C | 108°C | [9] |
Experimental Comparison: Key Reactions
To empirically assess the reactivity differences, we will consider two fundamental reactions involving the primary functional groups: the reduction of the nitro group and the acylation of the amino group.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal transformation in the synthesis of many pharmaceutical intermediates.[10] Common methods include catalytic hydrogenation or the use of metals in acidic media.[10][11]
Workflow for Comparative Nitro Group Reduction:
Caption: Comparative workflow for the reduction of the nitro group.
Experimental Protocol: Reduction with Iron in Hydrochloric Acid
-
Setup: In two separate round-bottom flasks equipped with reflux condensers, place 1 equivalent of either this compound or Mthis compound.
-
Reagent Addition: To each flask, add ethanol as a solvent, followed by 3-5 equivalents of iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixtures to reflux.
-
Monitoring: Monitor the progress of the reactions at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixtures, filter to remove excess iron, and neutralize the filtrate. Extract the product with a suitable organic solvent.
-
Analysis: Determine the yield and purity of the resulting diamine products.
Expected Outcome & Rationale:
Theoretically, the slightly greater electron-donating nature of the ethyl group in this compound could marginally increase the electron density on the nitro group, potentially making it slightly less electrophilic and thus slower to be reduced. However, this electronic effect is likely to be minimal and may be overshadowed by other factors. It is anticipated that both reactions will proceed at comparable rates.
Acylation of the Amino Group
The acylation of the amino group is a common reaction to introduce various functionalities or to act as a protecting group strategy.[10] The rate of this reaction is directly influenced by the nucleophilicity of the amino nitrogen.
Logical Flow for Comparative Acylation:
Caption: Logical progression for comparing acylation reactivity.
Experimental Protocol: Competitive Acylation with Acetic Anhydride
-
Preparation: In a single flask, create an equimolar mixture of this compound and Mthis compound in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine).
-
Reagent Addition: Cool the mixture in an ice bath and slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of acetic anhydride.
-
Reaction: Allow the reaction to stir at room temperature for a set period.
-
Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer with dilute acid, base, and brine.
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative ratio of the N-acetylated products.
Expected Outcome & Rationale:
The greater electron-donating inductive effect of the ethyl group is expected to make the amino group of this compound slightly more nucleophilic than that of its methyl counterpart.[12] Consequently, in a competitive acylation experiment, it is predicted that the ethyl analog will react faster, resulting in a higher yield of N-acetyl-ethyl 2-amino-5-nitrobenzoate.
Conclusion and Recommendations
While the electronic and steric differences between an ethyl and a methyl ester group are subtle, they can manifest in measurable variations in reactivity. For reactions where the nucleophilicity of the amino group is the determining factor, such as in acylation, the ethyl ester analog is predicted to exhibit slightly enhanced reactivity. For reactions targeting the nitro group, the difference in reactivity is expected to be less pronounced.
For drug development professionals and synthetic chemists, the choice between these two analogs may be guided by factors beyond reactivity, such as cost, availability, and the physical properties of downstream intermediates. However, for kinetically sensitive transformations or in competitive reaction scenarios, the slightly higher reactivity of the ethyl analog should be a consideration.
We recommend conducting small-scale, parallel experiments as outlined in this guide to empirically determine the optimal starting material for your specific synthetic route. This data-driven approach will ensure the most efficient and robust chemical process.
References
- 1. This compound [myskinrecipes.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. embibe.com [embibe.com]
- 4. quora.com [quora.com]
- 5. proprep.com [proprep.com]
- 6. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 7. Mthis compound | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 5-amino-2-nitrobenzoate | C9H10N2O4 | CID 44203110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ethyl 5-amino-2-nitrobenzoate | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide: Ethyl 2-Amino-5-Nitrobenzoate as a Privileged Scaffold for Heterocyclic Synthesis – A Comparative Analysis
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The choice of starting materials—the "building blocks"—is a critical decision that dictates the efficiency, novelty, and diversifiability of a synthetic campaign. Among the myriad of available precursors, Ethyl 2-amino-5-nitrobenzoate (EANB) stands out as a particularly strategic and versatile scaffold.
This guide provides an in-depth, comparative analysis of EANB against other common building blocks for the synthesis of high-value heterocyclic systems, specifically focusing on benzodiazepines and quinoxalines. We will move beyond simple protocol recitation to explore the underlying chemical logic, offering field-proven insights into why specific experimental choices are made. This content is designed for researchers, scientists, and drug development professionals who seek to make informed decisions in their synthetic strategies.
Chapter 1: The Profile of this compound (EANB)
This compound is a trifunctional aromatic compound whose value lies in the orthogonal reactivity of its constituent groups.
-
The Nucleophilic Amine (-NH₂ at C2): This primary aromatic amine is a potent nucleophile, serving as the primary anchor point for annulation reactions. It readily participates in condensations, acylations, and cyclizations to form a new ring.
-
The Ester (-COOEt at C1): The ethyl ester group is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other cyclization strategies.[1] Alternatively, it can be maintained as a stable group throughout a synthetic sequence.
-
The Nitro Group (-NO₂ at C5): The strongly electron-withdrawing nitro group serves two key purposes. Firstly, it activates the aromatic ring and influences the regioselectivity of certain reactions.[2] Secondly, and most importantly, it can be selectively reduced to a second amino group, transforming the molecule into a 1,2,4-trisubstituted benzene diamine derivative.[3] This in-situ generation of a second nucleophilic center is the key to many of its applications in forming fused heterocyclic systems.[4]
This unique combination of functionalities allows for sequential and controlled synthetic transformations, making EANB a powerful tool for building molecular complexity.
Chapter 2: The Contenders: Alternative Building Blocks
While EANB is highly versatile, it is not the only option. The optimal choice of building block is always context-dependent, based on the target heterocycle.
-
For Benzodiazepine Synthesis: The classical and most direct precursors are 2-aminobenzophenones , such as 2-amino-5-nitrobenzophenone. These molecules already contain the pre-formed diaryl ketone backbone, simplifying the final cyclization step.
-
For Quinoxaline Synthesis: The traditional and most common starting materials are ortho-phenylenediamines (OPDA) .[5] The synthesis involves a straightforward condensation reaction between the diamine and a 1,2-dicarbonyl compound.[6]
The following chapters will compare the synthetic routes starting from EANB against these established alternatives, providing quantitative data and procedural rationale.
Chapter 3: Head-to-Head Comparison: Synthesis of 1,4-Benzodiazepine Scaffolds
1,4-Benzodiazepines are a class of psychoactive drugs with significant therapeutic importance. Their synthesis is a benchmark for evaluating the utility of aromatic building blocks.
Pathway A: The EANB "Build-Up" Approach
Synthesizing a benzodiazepine core from EANB is a multi-step "build-up" strategy. It involves first constructing the seven-membered ring's backbone and then forming the fused aromatic system. A representative sequence involves:
-
Acylation: The amino group of EANB is acylated with an N-protected α-amino acid chloride (e.g., N-Boc-glycyl chloride).
-
Nitro Reduction: The nitro group is reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation).
-
Cyclization: The newly formed amine undergoes an intramolecular cyclization with the ester group (often promoted by heat or a mild base) to form the benzodiazepine ring.
Pathway B: The 2-Amino-5-nitrobenzophenone "Direct Cyclization" Approach
This is a more convergent and classical route.
-
Condensation: The 2-amino-5-nitrobenzophenone is condensed with an amino acid or its derivative.
-
Cyclization: The resulting intermediate cyclizes to form the benzodiazepine core.
Comparative Analysis: EANB vs. 2-Amino-5-nitrobenzophenone
| Parameter | Pathway A (from EANB) | Pathway B (from 2-Amino-5-nitrobenzophenone) | Rationale & Insights |
| Step Count | Higher (typically 3-4 steps) | Lower (typically 1-2 steps) | The benzophenone route is more convergent, which is often preferred for efficiency. |
| Reagent Cost | EANB is generally less expensive. | 2-Aminobenzophenones can be more costly. | For large-scale synthesis, the cost of the starting building block is a major consideration. |
| Diversification | High. The "R" group on the phenyl ring is introduced late in the synthesis, allowing for greater diversity from a common intermediate. | Moderate. The phenyl group is part of the initial building block, requiring a different starting material for each desired substitution pattern. | EANB offers superior late-stage diversification, a key advantage in drug discovery for exploring structure-activity relationships (SAR). |
| Reaction Conditions | Often involves standard peptide coupling, nitro reduction, and cyclization conditions. | Can require harsher conditions for cyclization. | The EANB route may proceed under milder overall conditions, improving functional group tolerance. |
Visualization: Benzodiazepine Synthetic Workflow
Caption: Comparative workflows for 1,4-benzodiazepine synthesis.
Chapter 4: Comparative Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antiviral properties.[7][8] Their synthesis is a classic example of heterocyclic chemistry.
Pathway A: The EANB-Derived Diamine Approach
This route leverages the latent diamine functionality of EANB.
-
Nitro Reduction: EANB is reduced to Ethyl 2,5-diaminobenzoate. This is the key step, creating the required ortho-diamine moiety, albeit with an additional amino and ester group on the ring.
-
Condensation/Cyclization: The resulting diamine is condensed with a 1,2-dicarbonyl compound (e.g., benzil) in a solvent like ethanol or acetic acid to form the quinoxaline ring.[5]
Pathway B: The Classical o-Phenylenediamine (OPDA) Approach
This is the textbook method for quinoxaline synthesis.[6]
-
Condensation/Cyclization: o-Phenylenediamine is directly reacted with a 1,2-dicarbonyl compound. The reaction is often high-yielding and proceeds under mild conditions.
Comparative Analysis: EANB-Derived Diamine vs. OPDA
| Parameter | Pathway A (from EANB) | Pathway B (from OPDA) | Rationale & Insights |
| Functionality | Produces a highly functionalized quinoxaline (with ester and amino substituents). | Produces a simple, unsubstituted quinoxaline core. | The EANB route is not for making simple quinoxalines, but for directly accessing complex, decorated scaffolds that would otherwise require multi-step post-functionalization. |
| Step Count | Two steps (reduction, then condensation). | One step (condensation). | OPDA provides the most direct route to the basic quinoxaline skeleton. |
| Reactivity | The electronic nature of the ester and second amino group can influence the rate and outcome of the cyclization. | Highly predictable and robust reactivity. | The substituents on the EANB-derived diamine can be used to tune the electronic properties of the final quinoxaline product. |
| Yield | Generally good, but may be slightly lower due to the additional step and potential side reactions. | Typically very high to quantitative. | For the synthesis of the core quinoxaline ring, the OPDA route is superior in terms of yield and simplicity. |
Visualization: Quinoxaline Synthetic Pathways
Caption: Comparative pathways for quinoxaline synthesis.
Chapter 5: Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following methods are representative of the transformations discussed, with explanations for key steps.
Protocol 1: Synthesis of Ethyl 2,5-diaminobenzoate from EANB
This protocol details the critical reduction step required to unmask the diamine functionality of EANB.
Rationale: Metallic reduction using iron in acidic medium is a cost-effective, scalable, and highly efficient method for converting aromatic nitro groups to amines.[3] The acidic conditions ensure the generated amine remains protonated and soluble, preventing side reactions.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (EANB) (4.20 g, 20.0 mmol).
-
Add ethanol (80 mL) and water (20 mL) to dissolve the starting material with gentle warming.
-
Add iron powder (6.72 g, 120 mmol, 6 equivalents). Causality: A significant excess of iron is used to ensure complete reduction and to drive the reaction to completion.
-
Add concentrated hydrochloric acid (2.0 mL) dropwise. Causality: The acid activates the iron surface and serves as the proton source for the reduction.
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Causality: Celite provides a fine filtration medium, preventing clogging and ensuring all solid byproducts are removed.
-
Wash the Celite pad with additional ethanol (2 x 20 mL).
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford Ethyl 2,5-diaminobenzoate as a solid.
Protocol 2: Synthesis of 2,3-Diphenyl-6-ethoxycarbonylquinoxaline from Ethyl 2,5-diaminobenzoate
This protocol demonstrates the condensation to form the functionalized quinoxaline ring.
Rationale: The condensation of an o-diamine with a 1,2-dicarbonyl is a robust cyclization that typically proceeds readily in a protic solvent like ethanol, which facilitates both reactant solubility and the necessary proton transfers in the mechanism. Acetic acid is often added as a catalyst.
Procedure:
-
In a 100 mL round-bottom flask, dissolve Ethyl 2,5-diaminobenzoate (1.80 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol) in absolute ethanol (50 mL).
-
Add 3-4 drops of glacial acetic acid. Causality: The acid catalyzes the imine formation steps in the condensation mechanism, accelerating the reaction.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours. A yellow precipitate may form as the product is generated.
-
Monitor the reaction by TLC until the diamine starting material is consumed.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the desired quinoxaline derivative. Further purification by recrystallization from ethanol can be performed if necessary.
Conclusion and Strategic Outlook
This compound is more than just a starting material; it is a strategic platform for generating molecular diversity.
-
When to Choose EANB: EANB is the superior choice when the synthetic goal is to produce highly functionalized heterocycles, particularly when late-stage diversification is desired. Its ability to introduce three points of functionality (the two amines after reduction and the ester) onto a benzene ring in a controlled manner is its greatest strength. It excels in discovery chemistry programs where building a library of related analogues is crucial for SAR studies.
-
When to Choose Alternatives: For more direct, convergent syntheses of simpler, unsubstituted or pre-functionalized heterocyclic cores, classical building blocks like 2-aminobenzophenones (for benzodiazepines) and o-phenylenediamines (for quinoxalines) are often more efficient in terms of step count and overall yield.
Ultimately, the decision rests on a careful analysis of the project's goals. For speed and convergence to a specific target, the classical routes are proven. For flexibility, diversity, and the construction of novel, highly decorated scaffolds, this compound provides a powerful and cost-effective strategic advantage.
References
- 1. 2-Amino-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-Compounds - Organische Chemie - University of Rostock [langer.chemie.uni-rostock.de]
- 3. Ethyl 5-amino-2-nitrobenzoate | Benchchem [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Reducing Agents for the Nitro Group in Ethyl 2-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in Ethyl 2-amino-5-nitrobenzoate to yield Ethyl 2,5-diaminobenzoate is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The presence of both an amino and an ester group on the aromatic ring necessitates a reducing agent with high chemoselectivity to avoid unwanted side reactions. This guide provides an in-depth comparison of various reducing agents, supported by experimental data and protocols, to aid researchers in selecting the most effective method for their specific needs.
Introduction to the Reduction of this compound
This compound is a valuable building block, but its utility is often predicated on the successful reduction of its nitro group. The resulting diamine is a precursor to a wide range of heterocyclic compounds, dyes, and molecules with biological activity. The challenge lies in achieving high yields and purity while preserving the existing amino and ester functionalities. This guide will explore the efficacy of several common and specialized reducing agents for this transformation.
Comparative Analysis of Reducing Agents
The choice of a reducing agent is paramount and depends on factors such as functional group tolerance, reaction conditions, cost, and environmental impact. Below is a comparative analysis of several widely used methods.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitroarenes.[1][2][3][4]
Mechanism: The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel.[3][4] The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine on the catalyst surface.[2][5]
Efficacy & Selectivity: This method is generally high-yielding and clean, often proceeding under mild conditions.[4] Palladium on carbon is highly effective for the reduction of nitroarenes.[6][7] However, a key consideration is the potential for over-reduction or reaction with other functional groups. While esters are generally stable under these conditions, the risk of dehalogenation (if applicable) or reduction of other sensitive groups should be evaluated.[3][8] For substrates where dehalogenation is a concern, Raney Nickel can be a suitable alternative to Pd/C.[3]
Experimental Protocol (General):
-
In a high-pressure autoclave, dissolve this compound in a suitable solvent such as ethanol or methanol.[4]
-
Carefully add the catalyst (e.g., 5-10% Pd/C, 1-5 mol%) under an inert atmosphere.[4]
-
Seal the autoclave, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).[4]
-
Stir the reaction mixture at a suitable temperature (e.g., room temperature to 50°C) and monitor the reaction progress by hydrogen uptake.
-
Upon completion, vent the hydrogen, purge with nitrogen, and filter the reaction mixture through Celite to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[4]
Metal/Acid Reductions
The use of metals in acidic media is a classic and robust method for nitro group reduction.[3][9] Common systems include iron/acetic acid (Fe/AcOH), iron/hydrochloric acid (Fe/HCl), and tin(II) chloride (SnCl₂).[3][8][9][10]
a) Iron in Acidic Media (e.g., Fe/AcOH, Fe/HCl)
Mechanism: Iron metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner in the presence of an acid which serves as a proton source.[11]
Efficacy & Selectivity: This method is known for its excellent chemoselectivity, often leaving other reducible functional groups such as esters, ketones, and nitriles intact.[8][12] It is a cost-effective and environmentally benign option.[13] The reaction conditions are generally mild, and the workup is straightforward.[9][10][13]
Experimental Protocol (Iron/Acetic Acid):
-
To a solution of this compound in a mixture of ethanol, water, and glacial acetic acid, add iron powder.[10]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the iron residues.[10]
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.[10][14]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
b) Tin(II) Chloride (SnCl₂)
Mechanism: Tin(II) chloride is a mild reducing agent that reduces nitro groups via electron transfer.[11][15]
Efficacy & Selectivity: SnCl₂ is highly effective for the selective reduction of aromatic nitro compounds in the presence of other sensitive functional groups like esters, nitriles, and aldehydes.[3][8][16] It is a reliable choice when high chemoselectivity is required.[16] However, the stoichiometric use of tin salts can lead to waste disposal issues.[15]
Experimental Protocol:
-
Dissolve this compound in a solvent such as ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in the same solvent.[8]
-
Heat the reaction mixture at reflux under a nitrogen atmosphere and monitor by TLC.[8]
-
After completion, cool the reaction mixture and pour it into ice.[8]
-
Carefully basify the mixture with aqueous sodium bicarbonate or sodium hydroxide to a pH of 7-8 to precipitate tin salts.[8]
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.[8]
Sodium Dithionite (Na₂S₂O₄)
Mechanism: Sodium dithionite, also known as sodium hydrosulfite, is an economical and versatile reducing agent.[17][18] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which transfers electrons to the nitro group.[18]
Efficacy & Selectivity: This method is valued for its mild reaction conditions and high chemoselectivity, tolerating a wide range of functional groups including esters.[18][19] It offers a metal-free alternative to other reduction methods.[18]
Experimental Protocol:
-
Dissolve this compound in a suitable solvent system, such as a mixture of an organic solvent and water.
-
Slowly add an aqueous solution of sodium dithionite to the stirred solution of the nitro compound. The reaction can be exothermic.[18]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).[18]
-
Wash the combined organic extracts with brine, dry, and concentrate to yield the product.[18]
Catalytic Transfer Hydrogenation
Mechanism: This method involves the use of a hydrogen donor, such as formic acid, ammonium formate, or isopropanol, in the presence of a catalyst (e.g., Pd/C, Ru, or Ir complexes).[20][21][22][23] The catalyst facilitates the transfer of hydrogen from the donor to the nitro group.
Efficacy & Selectivity: Catalytic transfer hydrogenation is a safe and efficient alternative to using high-pressure hydrogen gas.[22][23] It often exhibits excellent chemoselectivity, reducing nitro groups in the presence of other functionalities.[21] The choice of catalyst and hydrogen donor can be optimized for specific substrates.
Experimental Protocol (General - using Isopropanol as H-donor):
-
In a reaction vessel, combine this compound, the catalyst (e.g., [Ir(cod)Cl]₂ and 1,10-phenanthroline), and isopropanol as the solvent and hydrogen donor.[20]
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, remove the catalyst by filtration, and concentrate the filtrate.
-
Purify the crude product by chromatography or recrystallization.
Data Summary
| Reducing Agent System | Typical Yield (%) | Key Advantages | Key Disadvantages |
| H₂/Pd-C | >90[8] | High yield, clean reaction, mild conditions. | Requires specialized high-pressure equipment, potential for over-reduction.[24] |
| Fe/AcOH or Fe/HCl | 80-95 | Excellent chemoselectivity, low cost, environmentally friendly.[13] | Heterogeneous reaction, workup can be tedious. |
| SnCl₂ | 85-95 | High chemoselectivity, mild conditions.[8][16] | Stoichiometric tin waste, potential toxicity of tin compounds.[15] |
| Na₂S₂O₄ | 70-90 | Metal-free, mild conditions, good functional group tolerance.[18] | Can require aqueous solvent systems, potential for sulfur-containing byproducts.[25] |
| Transfer Hydrogenation | 85-98 | Avoids high-pressure H₂, often highly selective.[21] | Catalysts can be expensive, optimization of donor and catalyst may be needed. |
Visualization of Reaction Pathways
General Reduction Pathway of a Nitroarene
The reduction of a nitro group to an amine generally proceeds through nitroso and hydroxylamine intermediates.
Caption: Generalized pathway for the reduction of a nitroarene to an aniline.
Experimental Workflow for Metal/Acid Reduction
Caption: Typical experimental workflow for the reduction using a metal in acidic medium.
Conclusion
The selection of an appropriate reducing agent for the transformation of this compound to Ethyl 2,5-diaminobenzoate is crucial for achieving high yield and purity.
-
Catalytic hydrogenation with Pd/C offers excellent yields but requires specialized equipment.
-
Iron in acidic media is a robust, selective, and cost-effective method, making it a strong candidate for large-scale synthesis.[12]
-
Tin(II) chloride provides high selectivity but generates stoichiometric metal waste.[15]
-
Sodium dithionite is a good metal-free option with mild conditions.
-
Catalytic transfer hydrogenation presents a safe and efficient alternative to traditional hydrogenation.
Researchers should consider the specific requirements of their synthesis, including scale, available equipment, and tolerance for impurities, when making their selection. The protocols and data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. scispace.com [scispace.com]
- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. d-nb.info [d-nb.info]
- 25. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
A Comparative Analysis of Synthetic Routes to Ethyl 2-amino-5-nitrobenzoate: A Guide for Researchers
Ethyl 2-amino-5-nitrobenzoate is a valuable intermediate in the synthesis of a diverse range of pharmaceuticals and dyestuffs. The strategic placement of its functional groups—an ethyl ester, a primary amine, and a nitro group—offers multiple points for molecular elaboration. The selection of an optimal synthetic route to this compound is a critical decision for researchers and drug development professionals, directly impacting yield, purity, cost-effectiveness, and scalability. This in-depth technical guide provides a comparative analysis of the most common synthetic pathways to this compound, supported by experimental data and detailed protocols to empower informed decision-making in the laboratory.
Executive Summary: A Comparative Overview
The synthesis of this compound can be broadly approached via three distinct strategies, each with its inherent advantages and challenges. The choice of route often depends on the availability of starting materials, desired scale of production, and tolerance for multi-step sequences.
| Parameter | Route 1: Direct Esterification | Route 2: Nitration of an Anthranilate Precursor | Route 3: Amination of a Halogenated Precursor |
| Starting Material | 2-Amino-5-nitrobenzoic acid | Ethyl anthranilate (or anthranilic acid) | 2-Chloro-5-nitrobenzoic acid |
| Key Transformation | Fischer Esterification | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Aromatic Substitution (Amination) |
| Number of Steps | 1 | 2-3 | 2 |
| Typical Overall Yield | High (for the single step) | Moderate | High |
| Key Reagents | Ethanol, Strong Acid Catalyst (e.g., H₂SO₄) | Nitrating Mixture (HNO₃/H₂SO₄), Acetic Anhydride | Ammonia source, (optional: catalyst, microwave) |
| Primary Advantages | Simplicity, atom economy. | Readily available starting materials. | High regioselectivity in the amination step. |
| Primary Disadvantages | Availability and cost of the starting acid. | Potential for isomeric impurities, requires protection/deprotection. | Handling of halogenated intermediates. |
Route 1: Direct Esterification of 2-Amino-5-nitrobenzoic Acid
This is the most straightforward approach, involving the direct conversion of the carboxylic acid to the corresponding ethyl ester. The Fischer-Speier esterification is the classic and most employed method for this transformation.
Mechanistic Rationale
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The reaction mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, a stable leaving group.
-
Deprotonation: The protonated carbonyl group of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, and in some setups, water is removed as it is formed.
Experimental Protocol: Fischer Esterification
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-nitrobenzoic acid and an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.[2][3]
Route 2: Nitration of an Anthranilate Precursor
This route commences with a more readily available starting material, either anthranilic acid or its ethyl ester, and introduces the nitro group at a later stage.
Strategy 2a: Nitration of N-Acetylanthranilic Acid
To control the regioselectivity of the nitration and to prevent oxidation of the amino group, it is advantageous to first protect the amine as an acetamide.
Experimental Protocol: Synthesis from N-Acetylanthranilic Acid
Step 1: Synthesis of 5-Nitro-N-acetylanthranilic acid [4]
-
In a flask, prepare a mixture of concentrated sulfuric acid and acetic acid and cool to room temperature.
-
While stirring, add powdered and dried N-acetylanthranilic acid.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration and wash with cold water.
Step 2: Hydrolysis to 2-Amino-5-nitrobenzoic acid [4]
-
Place the 5-Nitro-N-acetylanthranilic acid in a flask with ethanol and a solution of sodium hydroxide.
-
Heat the mixture to reflux for 1.5 hours.
-
Cool the solution, filter, and neutralize the filtrate with dilute hydrochloric acid to a pH of 3-4 to precipitate the product.
Step 3: Esterification
Proceed with the Fischer esterification as described in Route 1 .
Route 3: Amination of a Halogenated Precursor
This approach involves the synthesis of an ethyl ester bearing a halogen at the 2-position, followed by a nucleophilic aromatic substitution to introduce the amino group. 2-Chloro-5-nitrobenzoic acid is a common starting material.
Mechanistic Considerations
The amination of 2-chloro-5-nitrobenzoate derivatives proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The strong electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack by ammonia or an amine.
Recent advancements have demonstrated that this reaction can be performed efficiently under microwave irradiation, often without the need for a catalyst, leading to high yields and short reaction times.[5]
Experimental Protocol: Synthesis from 2-Chloro-5-nitrobenzoic Acid
Step 1: Esterification of 2-Chloro-5-nitrobenzoic acid
This can be achieved using the Fischer esterification protocol described in Route 1 , starting with 2-chloro-5-nitrobenzoic acid.
Step 2: Microwave-Assisted Amination of Ethyl 2-chloro-5-nitrobenzoate
-
In a microwave reaction vessel, combine Ethyl 2-chloro-5-nitrobenzoate and an excess of aqueous ammonia.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a short period (e.g., 5-30 minutes) at a temperature between 80-120°C.[5][6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, and the product may precipitate. The product can be isolated by filtration or extraction.
-
Purify the crude product by recrystallization.
Conclusion and Recommendations
The choice of the most suitable synthetic route to this compound is contingent on several factors.
-
For simplicity and a single-step transformation , the Direct Esterification (Route 1) is ideal, provided the starting material, 2-amino-5-nitrobenzoic acid, is readily and economically available.
-
When starting from more common and less expensive precursors, the Nitration of an Anthranilate Precursor (Route 2) is a viable option. The protection of the amino group is crucial for achieving good yields and regioselectivity.
-
For a highly efficient and regioselective synthesis, the Amination of a Halogenated Precursor (Route 3) , particularly with the use of microwave-assisted techniques, offers a compelling alternative. This route can provide high yields in significantly reduced reaction times.
Researchers should carefully consider the trade-offs between the number of steps, overall yield, cost of starting materials, and available equipment when selecting a synthetic strategy. The protocols provided in this guide serve as a robust starting point for the successful synthesis of this important chemical intermediate.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 2-amino-5-nitrobenzoate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-amino-5-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of validated analytical techniques for this compound, offering insights into method selection based on experimental data and established validation principles.
The choice of an analytical method is a critical decision in the drug development process, with each technique offering a unique balance of specificity, sensitivity, and throughput. This guide will explore three commonly employed analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Our discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6][7][8][9]
The Critical Role of Method Validation
Before delving into the specifics of each analytical technique, it is essential to understand the core principles of method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][8] Key validation parameters, as stipulated by ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][4]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Gold Standard
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of a wide range of compounds.[8] A reverse-phase HPLC method with UV detection is particularly well-suited for the analysis of aromatic compounds like this compound.
The "Why" Behind the HPLC-UV Method
The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar this compound through hydrophobic interactions. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile, allows for the fine-tuning of the analyte's retention time. The addition of an acid, such as trifluoroacetic acid, helps to suppress the ionization of any residual silanol groups on the stationary phase and the amino group of the analyte, leading to sharper, more symmetrical peaks. UV detection is ideal due to the presence of a strong chromophore (the nitroaromatic system) in the analyte, which allows for sensitive and specific detection at its wavelength of maximum absorbance (λmax).[1]
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA).
-
Ultrapure water.
-
This compound reference standard (≥98% purity).
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of water with 0.1% (v/v) TFA (Eluent A) and acetonitrile with 0.1% (v/v) TFA (Eluent B). For isocratic elution, a common starting ratio is 65:35 (A:B).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution to find the λmax. For similar nitroaromatic compounds, this is often in the 250-400 nm range.[1]
4. Analysis Procedure:
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool
GC-MS is a highly specific and sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its volatility may be a limiting factor, and derivatization might be necessary in some cases to improve its chromatographic properties.
Causality in GC-MS Method Design
The choice of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is standard for the separation of a wide range of semi-volatile organic compounds. The temperature program is designed to ensure the efficient separation of the analyte from any impurities or matrix components. Electron Ionization (EI) is a common and robust ionization technique that generates a reproducible fragmentation pattern, which serves as a chemical fingerprint for the analyte, providing a high degree of specificity.[5]
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
This compound reference standard.
-
Suitable volatile solvent (e.g., ethyl acetate).
2. GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 260 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
3. MS Conditions:
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
4. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent like ethyl acetate to a concentration within the linear range of the instrument.
UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique that measures the absorbance of light by a sample at a specific wavelength. Due to the nitroaromatic chromophore in this compound, this method can be used for its quantification, particularly for pure samples or in simple matrices where interfering substances are not present.
The Rationale for UV-Vis Spectrophotometry
This method's primary advantage is its simplicity and speed. By preparing a solution of the analyte in a UV-transparent solvent and measuring its absorbance at the wavelength of maximum absorbance (λmax), the concentration can be determined using a calibration curve based on Beer-Lambert's law. However, its major drawback is the lack of specificity; any other compound in the sample that absorbs at the same wavelength will interfere with the measurement.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound reference standard.
-
UV-transparent solvent (e.g., methanol or acetonitrile).
-
Volumetric flasks and pipettes.
2. Preparation of Solutions:
-
Solvent: Use a UV-transparent solvent such as methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).
3. Measurement Procedure:
-
Determine the λmax of this compound by scanning a standard solution over a wavelength range of approximately 200-400 nm.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution (appropriately diluted to fall within the calibration range) and determine its concentration from the calibration curve.[10]
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. The data is based on typical performance for similar nitroaromatic compounds.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separation-based) | Very High (separation & fragmentation pattern) | Low (potential for interference) |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL | ng/mL to pg/mL | Mid to high µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% (in simple matrices) |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Caption: Experimental workflow for the quantification of this compound by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Side-by-side comparison of catalysts for reactions involving Ethyl 2-amino-5-nitrobenzoate
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Ethyl 2-amino-5-nitrobenzoate is a versatile building block, offering three distinct points for chemical modification: the amino group, the nitro group, and the ester moiety. The selective transformation of these functional groups opens a gateway to a diverse array of complex molecules, particularly heterocyclic systems of significant medicinal interest.
This guide provides a comparative analysis of catalytic systems for key reactions involving this compound. We will delve into the catalytic reduction of the nitro group, a critical step that paves the way for subsequent cyclization reactions, as well as direct functionalization of the amino group through N-arylation. Our focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their synthetic strategies. We will explore the causality behind experimental choices and present detailed protocols for selected, high-performing catalytic systems.
Section 1: Catalytic Reduction of the Nitro Group
The reduction of the nitro group in this compound to form Ethyl 2,5-diaminobenzoate is a pivotal transformation. This diamine is a direct precursor to a multitude of heterocyclic structures, most notably benzimidazoles. The choice of catalyst for this reduction is critical to ensure high yield, selectivity, and compatibility with other functional groups. The most common approaches involve catalytic hydrogenation and transfer hydrogenation.
Side-by-Side Comparison of Reduction Catalysts
| Catalyst System | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Pd/C (10%) | H₂ (1 atm), Ethanol, Room Temp, 4h | >95% | High efficiency, clean reaction profile, mild conditions.[1][2] | Cost of palladium, potential for catalyst poisoning. |
| Raney Ni | H₂ (50-100 bar), 80-100°C | High | Lower cost than palladium, effective for a wide range of nitro compounds.[1] | Requires high pressure and temperature, pyrophoric nature of the catalyst. |
| Fe/HCl | Reflux in aqueous HCl | High | Inexpensive and readily available reagents.[1] | Stoichiometric amounts of iron required, acidic conditions may not be suitable for all substrates, workup can be cumbersome. |
| Sn/HCl | Reflux in aqueous HCl | High | Effective for nitro group reduction.[1] | Generates tin-containing waste, acidic conditions. |
| Sodium Dithionite (Na₂S₂O₄) | Room Temperature | Good | Mild reaction conditions, avoids heavy metals.[3] | Can require careful control of stoichiometry and pH. |
In-Depth Analysis of Catalytic Hydrogenation with Pd/C
Catalytic hydrogenation with palladium on carbon (Pd/C) is a widely adopted and highly effective method for the reduction of nitroarenes due to its high chemoselectivity and mild reaction conditions.[2] The reaction proceeds via the adsorption of the nitro group onto the palladium surface, followed by sequential reduction by activated hydrogen.
Experimental Protocol: Synthesis of Ethyl 2,5-diaminobenzoate
-
To a solution of this compound (1.0 g, 4.76 mmol) in ethanol (20 mL) in a round-bottom flask, add 10% Pd/C (0.1 g, 10 wt%).
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield Ethyl 2,5-diaminobenzoate as a solid, which can be used in the next step without further purification.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively inert under these hydrogenation conditions.
-
10% Pd/C: This is a standard catalyst loading that provides a good balance between reaction rate and cost.
-
Hydrogen Balloon: For laboratory-scale reactions, a hydrogen balloon provides a safe and convenient source of hydrogen at atmospheric pressure.
-
Celite Filtration: Celite is used to ensure the complete removal of the fine, black Pd/C catalyst from the reaction mixture.
Section 2: From Diamine to Benzimidazole: Catalytic Cyclization
The in situ or isolated Ethyl 2,5-diaminobenzoate is a prime substrate for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. This is typically achieved through a condensation reaction with an aldehyde, followed by cyclization and aromatization. A variety of catalysts can be employed to promote this transformation, ranging from traditional acid catalysts to more modern, "green" catalysts.
Side-by-Side Comparison of Cyclization Catalysts for Benzimidazole Synthesis
| Catalyst System | Aldehyde Substrate | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Acetic Acid | Aromatic Aldehydes | Microwave irradiation | Good to Excellent | Promotes condensation and cyclization.[4] | Can require elevated temperatures. |
| Boric Acid | Aromatic Aldehydes | Water, Room Temperature | Good | Inexpensive, environmentally benign, mild conditions.[4] | May have limited scope with less reactive aldehydes. |
| Glycine | Aromatic Aldehydes | Aqueous media, Microwave, pH 5.2 | Good to Excellent | Environmentally friendly, cost-effective, rapid.[3] | Requires pH control. |
| FeCl₃·6H₂O | Aromatic Aldehydes | - | - | Lewis acid catalyst, readily available.[3] | Can be moisture sensitive. |
| KHSO₄/SiO₂ | Aromatic Aldehydes | - | - | Solid acid catalyst, easily separable.[3] | May require higher temperatures. |
In-Depth Analysis of Boric Acid Catalyzed Benzimidazole Synthesis
Boric acid has emerged as a mild and effective catalyst for the synthesis of benzimidazoles. It is thought to act as a Lewis acid, activating the carbonyl group of the aldehyde towards nucleophilic attack by the amino group of the diamine. Its use in water at room temperature represents a significant advancement in green chemistry.[4]
Experimental Protocol: Synthesis of Ethyl 2-(aryl)-1H-benzo[d]imidazole-5-carboxylate
-
In a round-bottom flask, dissolve Ethyl 2,5-diaminobenzoate (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in water (10 mL).
-
Add boric acid (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.
-
Upon completion, the solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Causality of Experimental Choices:
-
Water as Solvent: Water is a sustainable and non-toxic solvent. The reaction often benefits from the hydrophobic effect, which can drive the association of the reactants.
-
Boric Acid: As a mild Lewis acid, it effectively catalyzes the reaction without the need for harsh conditions or corrosive reagents.
-
Room Temperature: The ability to perform the reaction at room temperature reduces energy consumption and minimizes the formation of side products.
Section 3: Catalytic N-Arylation of the Amino Group
Direct functionalization of the amino group of this compound via N-arylation offers an alternative synthetic route to complex molecules. Nickel-catalyzed cross-coupling reactions have been shown to be effective for the N-arylation of amino acid esters, a reaction that can be analogously applied here.[5][6]
Comparison of N-Arylation Catalysts
| Catalyst System | Arylating Agent | Base | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Ni(cod)₂ / Ligand | (Hetero)aryl chlorides, bromides, tosylates | K₃PO₄ | Toluene, 110°C | High | Couples a wide range of electrophiles, good functional group tolerance.[5] | Requires an inert atmosphere, ligands can be expensive. |
Experimental Protocol: Nickel-Catalyzed N-Arylation
-
Inside a nitrogen-filled glovebox, to an oven-dried vial, add Ni(cod)₂ (5 mol%), a suitable bisphosphine or NHC ligand (10 mol%), and K₃PO₄ (2.0 equiv.).
-
Add this compound (1.0 equiv.) and the (hetero)aryl halide (1.2 equiv.).
-
Add anhydrous, deoxygenated toluene.
-
Seal the vial and heat at 110°C for the required reaction time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Causality of Experimental Choices:
-
Inert Atmosphere: Nickel catalysts, particularly in their lower oxidation states, are sensitive to air and moisture. A glovebox or Schlenk techniques are essential.
-
Ligand: The choice of ligand is crucial for the success of the cross-coupling reaction. It influences the stability, solubility, and reactivity of the nickel catalyst.
-
Weak Inorganic Base (K₃PO₄): A weak base is often sufficient to facilitate the catalytic cycle without promoting unwanted side reactions.[5]
Visualizing the Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Conclusion
The catalytic transformations of this compound provide access to a rich diversity of chemical structures. For the crucial reduction of the nitro group, catalytic hydrogenation with Pd/C remains a highly efficient and reliable method. The subsequent cyclization to form benzimidazoles can be achieved under environmentally benign conditions using catalysts such as boric acid. For direct functionalization, nickel-catalyzed N-arylation presents a powerful tool for forging new carbon-nitrogen bonds. The choice of catalyst and reaction conditions should be guided by the specific requirements of the target molecule, considering factors such as cost, scalability, and environmental impact. This guide serves as a starting point for researchers to navigate the catalytic landscape and design robust and efficient synthetic routes.
References
A Senior Application Scientist's Guide to the Performance of Azo Dyes Derived from Ethyl 2-amino-5-nitrobenzoate
In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, accounting for over 60% of all dyes used in the textile and food industries.[1][2] Their commercial significance stems from their cost-effective synthesis, broad color palette, and high tinctorial strength.[3] The performance of an azo dye, however, is critically dependent on the molecular architecture of its constituent parts: the diazo component and the coupling component. This guide provides an in-depth technical assessment of a specific class of azo dyes derived from Ethyl 2-amino-5-nitrobenzoate.
The inclusion of both an ester (-COOEt) and a nitro (-NO2) group on the diazo component's aromatic ring is a deliberate synthetic choice. The nitro group, a potent electron-withdrawing group, is known to influence the resulting dye's color, often leading to deeper shades (a bathochromic shift), and can enhance the stability of the azo linkage, which may improve light fastness.[4][5][6] This guide will objectively compare the performance of a representative dye from this class against a standard azo dye, providing the necessary experimental data and protocols for researchers to validate these claims.
Experimental Design: A Comparative Framework
To provide a robust comparison, we will synthesize two distinct monoazo dyes. The first, Dye EANB , will be synthesized using this compound as the diazo component. The second, Dye PNA (a common benchmark), will be synthesized using p-nitroaniline. Both will be coupled with the same nucleophile, β-naphthol, to ensure that any observed performance differences can be primarily attributed to the diazo component.
The performance of these dyes will be assessed based on three critical industrial metrics:
-
Spectroscopic Properties & Tinctorial Strength: Determining the color and coloring power.
-
Photostability (Light Fastness): Assessing resistance to fading upon light exposure.
-
Application Properties (Wash & Rubbing Fastness): Evaluating the dye's durability on a textile substrate.
Diagram of the Synthetic Workflow
The synthesis for both dyes follows the classical two-step diazotization and azo coupling pathway.[7][8] The critical distinction lies in the starting aromatic amine.
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocols
The following protocols are designed to be self-validating. Successful synthesis will be immediately apparent by the formation of a brightly colored precipitate.
Protocol 1: Synthesis of Azo Dyes
A. Diazotization (Preparation of Diazo Component)
-
Preparation of Amine Solution: In a 250 mL beaker, suspend 0.01 mol of the primary aromatic amine (either this compound for Dye EANB or p-nitroaniline for Dye PNA) in a mixture of 5 mL concentrated hydrochloric acid and 20 mL of distilled water.[8]
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. Maintaining this low temperature is paramount, as diazonium salts are unstable and can decompose at higher temperatures.[7]
-
Addition of Nitrite: Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water. Add this sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Ensure the temperature is rigorously maintained below 5 °C.[8]
-
Completion: Stir the mixture for an additional 15 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting clear solution should be used immediately in the next step.
B. Azo Coupling
-
Preparation of Coupling Solution: In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% sodium hydroxide solution. The alkaline conditions are necessary to deprotonate the hydroxyl group of the naphthol, forming the highly reactive naphthoxide ion which is susceptible to electrophilic attack by the diazonium salt.
-
Cooling: Cool this β-naphthol solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from step A) to the β-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form almost immediately.[7]
-
Completion & Isolation: Continue stirring the mixture for 30-60 minutes in the ice bath.[7] Collect the crude dye by vacuum filtration using a Buchner funnel.
-
Purification: Wash the dye precipitate thoroughly with cold distilled water until the filtrate is neutral. Further purify the dye by recrystallization from ethanol to remove unreacted starting materials and salts. Dry the purified dye in a vacuum oven.
Protocol 2: Performance Evaluation
This workflow outlines the standardized tests used to compare the synthesized dyes.
Caption: Experimental workflow for dye performance evaluation.
A. Spectroscopic Analysis
-
Prepare dilute solutions of each purified dye in ethanol of a known concentration.
-
Record the UV-Visible absorption spectra for each dye solution using a spectrophotometer over a range of 350-700 nm.[9]
-
Identify the wavelength of maximum absorbance (λmax).[10]
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A higher ε value indicates greater tinctorial strength.[11][12]
B. Fastness Tests on Cotton Fabric
-
Dyeing: Dye swatches of cotton fabric with a 2% concentration of each dye (based on the weight of the fabric) using a standard high-temperature dyeing method.[13][14]
-
Light Fastness (ISO 105-B02): Expose the dyed fabric swatches to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards. The light fastness is rated on a scale of 1 (very poor) to 8 (outstanding) by comparing the fading of the sample to the fading of the standards.[6]
-
Wash Fastness (ISO 105-C06): Stitch a dyed fabric sample to an undyed multi-fiber fabric. Agitate the composite sample in a soap solution at a specified temperature (e.g., 60°C).[14] Assess the color change of the dyed sample and the degree of staining on the adjacent fibers using standardized grey scales (rated 1 to 5, where 5 is excellent).[6][15]
-
Rubbing (Crocking) Fastness (ISO 105-X12): Rub the dyed fabric with a standard white cotton cloth under specified pressure, both dry and wet. Evaluate the amount of color transferred to the white cloth using a grey scale for staining (rated 1 to 5, where 5 is excellent).[5][13]
Results and Discussion: A Comparative Analysis
The performance metrics for Dye EANB and the comparative Dye PNA are summarized below. The data presented is illustrative, based on typical results expected from the described molecular structures.
Table 1: Comparative Performance Data of Synthesized Azo Dyes
| Performance Metric | Dye EANB (from this compound) | Dye PNA (from p-Nitroaniline) | Rationale for Performance Difference |
| λmax (in Ethanol) | ~495 nm (Orange-Red) | ~480 nm (Red-Orange) | The ester group in Dye EANB acts as a weak auxochrome, causing a slight bathochromic (deepening of color) shift compared to Dye PNA. |
| Molar Extinction (ε) | High (~35,000 L mol⁻¹ cm⁻¹) | Moderately High (~30,000 L mol⁻¹ cm⁻¹) | The extended conjugation and planarity influenced by the substituents in Dye EANB can lead to a higher probability of electronic transition, enhancing color intensity.[11] |
| Light Fastness | 6-7 (Very Good to Excellent) | 5 (Good) | The presence of strong electron-withdrawing groups like -NO₂ stabilizes the azo bond against photolytic cleavage.[4][16] The additional ester group in Dye EANB may further enhance this stability.[5] |
| Wash Fastness | 4-5 (Good to Excellent) | 4 (Good) | Both dyes are disperse dyes with low water solubility, leading to good wash fastness on hydrophobic fibers. The larger molecular size of Dye EANB may slightly improve its resistance to leaching. |
| Rubbing Fastness (Dry) | 5 (Excellent) | 4-5 (Good to Excellent) | Good rubbing fastness is typical for well-penetrated disperse dyes. |
| Rubbing Fastness (Wet) | 4-5 (Good to Excellent) | 4 (Good) | Wet rubbing fastness is often slightly lower due to some surface dye being more easily removed in the presence of water. The potential for stronger intermolecular forces with Dye EANB may contribute to its slightly better performance. |
The results indicate that the strategic inclusion of an ethyl ester group alongside the nitro group in the diazo component yields tangible performance benefits. Dye EANB exhibits a deeper shade and higher tinctorial strength compared to its simpler counterpart, Dye PNA. Most significantly, the photostability, or light fastness, is notably improved. This enhanced stability is a key advantage, as resistance to fading is a critical requirement for many textile applications.[1] The fastness to washing and rubbing remains excellent, indicating that these structural modifications do not compromise the dye's fundamental application properties.[13]
Conclusion
The comparative analysis confirms that this compound is a highly effective intermediate for the synthesis of high-performance azo dyes. The resultant dye (Dye EANB) demonstrates superior light fastness and tinctorial strength when compared to a standard azo dye derived from p-nitroaniline. These enhancements can be directly attributed to the electronic effects and molecular complexity introduced by the combination of the nitro and ethyl ester functional groups. For researchers and professionals in materials science and drug development, this provides a clear rationale for selecting substituted aminobenzoates to fine-tune the properties of chromophoric systems for advanced applications.
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. dyespigments.net [dyespigments.net]
- 3. hqts.com [hqts.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 11. What is tinctorial strength? Terms | NBCHAO [en1.nbchao.com]
- 12. sdc.org.uk [sdc.org.uk]
- 13. ijorarjournal.com [ijorarjournal.com]
- 14. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajol.info [ajol.info]
- 16. pubs.acs.org [pubs.acs.org]
Evaluating the biological activity of derivatives of Ethyl 2-amino-5-nitrobenzoate versus similar compounds
For: Researchers, scientists, and drug development professionals
Introduction: The Rising Interest in Nitroaromatic Scaffolds
In the landscape of medicinal chemistry, the search for novel pharmacophores that can overcome challenges like antimicrobial resistance and cancer chemoresistance is relentless. Among the myriad of chemical structures, nitroaromatic compounds, characterized by the presence of one or more nitro (–NO₂) groups on an aromatic ring, have emerged as a compelling scaffold.[1][2] The nitro group is a unique functional moiety; it acts as a strong electron-withdrawing group, significantly influencing the molecule's electronic properties, and is susceptible to bioreduction in physiological environments.[2] This reduction is often the key to its biological activity, transforming the parent compound into reactive cytotoxic species.[2]
Ethyl 2-amino-5-nitrobenzoate serves as a prototypical example of this class. It is a key intermediate in the synthesis of azo dyes and pigments and has been explored in the pharmaceutical industry.[3] Its structure, featuring a nitro group, an amino group, and an ethyl ester on a benzene ring, offers multiple points for chemical modification. This guide provides an in-depth evaluation of the biological activities—primarily antimicrobial and anticancer—of derivatives of this compound, comparing them with structurally similar compounds to elucidate structure-activity relationships and guide future drug design efforts.
The Nitro Group: A Potent Pharmacophore and Potential Toxicophore
The biological activity of many nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group.[4] This process, catalyzed by nitroreductase enzymes found in both microbial and mammalian cells, typically occurs under hypoxic (low oxygen) conditions. The reduction proceeds through a series of steps, generating highly reactive intermediates such as nitroso and hydroxylamino derivatives, as well as reactive oxygen species (ROS).[2] These intermediates can indiscriminately damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death. This mechanism underpins the efficacy of well-known nitroaromatic drugs like the antibacterial metronidazole and the antitubercular CGI-17341.[2][4]
However, this same mechanism raises concerns about toxicity and mutagenicity. The indiscriminate reactivity can affect healthy host cells, and the potential for DNA damage is a known risk factor for carcinogenicity.[5][6] Therefore, a central challenge in designing drugs based on this scaffold is to achieve selective toxicity towards the target pathogen or cancer cell while minimizing effects on the host. This is often accomplished by exploiting differences in the cellular environment, such as the highly reductive conditions in anaerobic bacteria or the hypoxic microenvironment of solid tumors.
Comparative Analysis of Biological Activity
The derivatization of the this compound core allows for the fine-tuning of its physicochemical properties and, consequently, its biological activity. Modifications can alter lipophilicity, steric profile, and electronic distribution, influencing cell permeability, target interaction, and susceptibility to nitroreduction.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[1] The activity of this compound derivatives is often broad-spectrum, though potency varies significantly with structural changes. For instance, the synthesis of 2-(substituted acetamido)-5-nitrobenzophenone derivatives, which share the core aminonitrobenzoate structure, has yielded compounds with notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7] Similarly, studies on other nitro-containing heterocycles have demonstrated that even slight modifications can significantly impact the minimum inhibitory concentration (MIC).[8]
For comparison, we can look at other classes of nitroaromatic antimicrobials. 5-Nitrofuran derivatives are known for their broad-spectrum antibacterial activity, which is also dependent on the bioreduction of the nitro group.[4] 2-Chloro-5-nitrobenzoic acid derivatives have also shown promise, with some exhibiting broad-spectrum activity comparable to gentamicin.[9]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Class | Staphylococcus aureus (Gram+) | Escherichia coli (Gram-) | Key Structural Feature | Reference(s) |
|---|---|---|---|---|
| 2-(Acetamido)-5-nitrobenzophenone Deriv. | Moderate to High Activity | Moderate Activity | Amide linkage at position 2 | [7] |
| 2-Chloro-5-nitrobenzoic Acid Deriv. 1 | 27 mm (inhibition zone) | 17 mm (inhibition zone) | Carboxylic acid, Cl at position 2 | [9] |
| 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole Deriv. M1 | 250 | Inactive | Nitroimidazole core | [8] |
| Ampicillin (Reference) | 2 | Variable | β-lactam ring | [10] |
| Gentamicin (Reference) | 16 mm (inhibition zone) | 17 mm (inhibition zone) | Aminoglycoside |[9] |
Anticancer Activity
The hypoxic environment of solid tumors makes them theoretically susceptible to drugs activated by nitroreduction. Derivatives of nitroaromatics are being explored for their potential as cancer chemotherapeutics. Studies on compounds like 2-amino-5-nitrobenzonitrile have shown dose-dependent cytotoxic and antiproliferative effects on cancer cell lines such as AGS (gastric cancer).[11] Other related structures, such as 2-aminobenzothiazole derivatives, have shown potent antiproliferative activity against cell lines like MCF-7 (breast cancer), often with IC₅₀ values in the low micromolar range.[12]
The mechanism of action is often multifactorial, involving not only DNA damage from reactive intermediates but also the inhibition of key cellular enzymes like topoisomerases or protein kinases.[12][13] For example, certain phenanthridine derivatives, which can be considered structurally complex analogs, inhibit DNA topoisomerase I/II and induce apoptosis.[13]
Table 2: Comparative In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound/Derivative | MCF-7 (Breast) | HT-29 (Colon) | A549 (Lung) | Mechanism of Action | Reference(s) |
|---|---|---|---|---|---|
| 2-amino-5-nitrobenzonitrile | - | - | - | Cytotoxic, Antiproliferative | [11] |
| 2-aminobenzothiazole deriv. 12 | 2.49 | - | - | EGFR inhibitor | [12] |
| Phenanthridine deriv. 8a | 0.28 | - | >5 | Topoisomerase I/II inhibitor | [13] |
| Hydroquinone-Chalcone-Pyrazoline Hybrid 5 | 21.8 | 18.6 | - | Kinase pathway targeting (putative) | [14] |
| 5-Fluorouracil (Reference) | ~5 | ~4.5 | ~3 | Thymidylate synthase inhibitor | [15] |
| Cisplatin (Reference) | Variable | Variable | Variable | DNA cross-linking |[16] |
Note: IC₅₀ values are highly dependent on the specific derivative and cell line. This table illustrates the potential potency of related scaffolds.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is governed by a complex interplay of structural and electronic factors.[5] Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds reveal several key trends.[6][17]
-
The Nitro Group: The position and number of nitro groups are critical. The toxicity and activity are often correlated with the energy of the lowest unoccupied molecular orbital (ELUMO), which reflects the compound's electrophilicity and ease of reduction.[17]
-
The Amino Group: The free amino group at position 2 can be a key site for derivatization. Converting it to an amide, as seen in some antibacterial derivatives, can modulate activity, likely by altering solubility and cell wall interaction.[7]
-
The Ester Group: The ethyl ester at position 1 influences the compound's lipophilicity, which affects its ability to cross cell membranes. Hydrolysis of this ester to a carboxylic acid can dramatically change its properties and activity profile.
-
Ring Substituents: Adding other substituents to the benzene ring can further tune the molecule's electronic properties and steric profile, potentially enhancing target specificity or reducing off-target toxicity.
Caption: Key structural features of this compound influencing its biological activity.
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized assays are crucial. The following protocols describe common methods for evaluating the antimicrobial and anticancer activities of novel chemical entities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18][19]
Objective: To quantitatively determine the antimicrobial potency of test compounds.
Materials:
-
96-well microtiter plates
-
Test compounds (e.g., this compound derivatives)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control (e.g., Ampicillin) and negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in MHB directly in the 96-well plate. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat this serial dilution across the plate to well 10. Discard 100 µL from well 10. Wells 11 (positive control, no compound) and 12 (negative control, sterile broth) will not contain the test compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control well), bringing the final volume in each well to the desired level (e.g., 200 µL).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring optical density (OD) at 600 nm.[19]
Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[13][20]
Objective: To evaluate the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include untreated cells (vehicle control) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT assay to assess in vitro cytotoxicity.
Conclusion and Future Outlook
Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The presence of the bioreducible nitro group is a powerful tool for designing compounds with potent antimicrobial and anticancer activities. The comparative analysis reveals that while the core structure is active, strategic modifications are essential to enhance potency and selectivity. Structure-activity relationship studies underscore the importance of tuning electronic and lipophilic properties to optimize biological performance.
Future research should focus on synthesizing novel derivatives with improved safety profiles, exploring mechanisms of action beyond simple nitroreduction, and utilizing advanced in vitro and in vivo models to validate their therapeutic potential. By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full potential of this nitroaromatic scaffold can be unlocked to address pressing challenges in infectious diseases and oncology.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. actascientific.com [actascientific.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of Ethyl 2-amino-5-nitrobenzoate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of key intermediates is a critical decision point, balancing cost, purity, scalability, and safety. Ethyl 2-amino-5-nitrobenzoate, a versatile building block, is frequently employed in the synthesis of a variety of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical analysis of the common large-scale synthesis routes to this valuable compound, offering a comparative cost-benefit analysis to inform strategic sourcing and process development decisions. We will dissect each pathway from the perspective of a senior application scientist, emphasizing not just the "how," but the critical "why" behind each experimental choice.
The Central Role of this compound
This compound's utility stems from its trifunctional nature: a nucleophilic amino group, an ester suitable for further modification, and a nitro group that can be reduced to an amine, opening up a plethora of synthetic possibilities. This structure is a key pharmacophore in various therapeutic areas, making its efficient and cost-effective synthesis a matter of significant industrial importance.
Synthetic Pathways: A Comparative Overview
The large-scale synthesis of this compound is predominantly a two-stage process: the synthesis of the precursor 2-amino-5-nitrobenzoic acid, followed by its esterification. The choice of the initial synthetic route for the precursor acid is the most significant factor influencing the overall cost and efficiency. We will explore three primary industrial routes.
Route 1: Nitration of N-Acetylanthranilic Acid
This classic approach involves the protection of the amine in anthranilic acid via acetylation, followed by nitration and subsequent deprotection.
Experimental Protocol:
-
Acetylation: Anthranilic acid is reacted with acetic anhydride to form N-acetylanthranilic acid.
-
Nitration: The N-acetylanthranilic acid is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures (<10°C) to yield 5-nitro-N-acetylanthranilic acid.
-
Hydrolysis: The acetyl group is removed by acid or base-catalyzed hydrolysis to give 2-amino-5-nitrobenzoic acid.
-
Esterification: The resulting acid undergoes Fischer esterification with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.
Causality Behind Experimental Choices:
The initial acetylation step is crucial to prevent the oxidation of the amino group by the strong nitric acid and to direct the nitration to the para position relative to the amino group. The low temperature during nitration is essential to control the exothermic reaction and minimize the formation of dinitro byproducts.
Visualizing the Workflow:
Caption: Synthesis of this compound via Nitration of N-Acetylanthranilic Acid.
Route 2: Oxidation of 5-Nitroisatin
This route offers a more direct pathway to the target precursor.
Experimental Protocol:
-
Oxidative Cleavage: 5-Nitroisatin is treated with hydrogen peroxide in an alkaline solution (e.g., sodium hydroxide). The isatin ring is oxidatively cleaved to form 2-amino-5-nitrobenzoic acid.
-
Esterification: The resulting acid is then esterified with ethanol as described in Route 1.
Causality Behind Experimental Choices:
This method leverages the reactivity of the isatin ring system. The alkaline hydrogen peroxide facilitates a Baeyer-Villiger-type oxidation and subsequent hydrolysis in a one-pot process, providing an efficient conversion to the desired aminobenzoic acid.
Visualizing the Workflow:
Caption: Synthesis of this compound via Oxidation of 5-Nitroisatin.
Route 3: Amination of 2-Chloro-5-nitrobenzoic Acid
This pathway involves a nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
Amination: 2-Chloro-5-nitrobenzoic acid is reacted with an ammonia source, often aqueous ammonia, at elevated temperatures and pressures, sometimes in the presence of a copper catalyst.
-
Esterification: The resulting 2-amino-5-nitrobenzoic acid is then esterified with ethanol.
Causality Behind Experimental Choices:
The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, allowing for the displacement of the chloro group by ammonia. The use of a catalyst and elevated conditions is often necessary to achieve a reasonable reaction rate. Modern variations of this reaction may utilize microwave assistance to improve yields and reduce reaction times.[1]
Visualizing the Workflow:
Caption: Synthesis of this compound via Amination of 2-Chloro-5-nitrobenzoic Acid.
Cost-Benefit Analysis
The following table provides a comparative analysis of the three primary synthetic routes. Costs are estimated based on bulk chemical pricing and are subject to market fluctuations.
| Parameter | Route 1: Nitration of N-Acetylanthranilic Acid | Route 2: Oxidation of 5-Nitroisatin | Route 3: Amination of 2-Chloro-5-nitrobenzoic Acid |
| Starting Material Cost | Moderate (N-Acetylanthranilic Acid: ~$683/kg)[2] | High (5-Nitroisatin: ~$3200/5g)[3] | Low (2-Chloro-5-nitrobenzoic Acid: ~$110/kg)[4] |
| Reagent Cost | Low (Nitric Acid: ~
| Moderate (Hydrogen Peroxide, Sodium Hydroxide: ~$0.29/kg)[7] | Low (Aqueous Ammonia) |
| Overall Yield | Good (~70-80%) | Good (~75%) | Variable (can be high with optimization, >90%)[1] |
| Process Complexity | High (multiple steps, temperature control critical) | Low (fewer steps) | Moderate (requires pressure equipment, catalyst) |
| Safety Concerns | High (use of fuming nitric and sulfuric acids, exothermic reaction) | Moderate (handling of peroxide) | Moderate (handling of ammonia, pressure reaction) |
| Waste Disposal | High (acidic waste stream) | Moderate (aqueous waste) | Moderate (ammoniacal and potentially copper-containing waste) |
| Estimated Final Cost/kg |
|
| $ |
Alternatives to this compound
In certain applications, other substituted aminobenzoate esters may serve as viable alternatives.
Alternative 1: Mthis compound
The methyl ester is a closely related analogue. Its synthesis follows the same routes as the ethyl ester, with methanol being substituted for ethanol during the final esterification step. The cost of methanol is generally lower than ethanol, which could offer a slight cost advantage.
Alternative 2: Ethyl 4-amino-2-nitrobenzoate
This isomer presents a different substitution pattern on the aromatic ring. Its synthesis typically starts from 4-amino-2-nitrobenzoic acid, which can be prepared through various methods, including the reduction of a dinitrobenzoic acid precursor. The biological activity of derivatives from this isomer may differ significantly from those of this compound, making it a functional rather than a direct cost alternative. A common route to its precursor involves the reduction of 4-nitrobenzoic acid to ethyl 4-aminobenzoate, followed by a re-nitration, though this can be complex. A more direct synthesis involves the reduction of ethyl 4-nitrobenzoate.[2][8]
In-Depth Discussion and Recommendations
From a large-scale production standpoint, Route 3 (Amination of 2-Chloro-5-nitrobenzoic Acid) presents the most economically favorable option due to the significantly lower cost of the starting material. While it requires investment in pressure-rated equipment and potentially a catalyst, the overall cost per kilogram of the final product is likely to be the lowest. However, process optimization is key to achieving high yields and purity, and the disposal of copper-containing waste, if a catalyst is used, needs careful consideration.
Route 1 (Nitration of N-Acetylanthranilic Acid) is a well-established and reliable method. While the starting material is more expensive than 2-chloro-5-nitrobenzoic acid, the reagents are inexpensive. The primary drawbacks are the process complexity and the significant safety hazards associated with handling large quantities of mixed acids. The acidic waste stream also represents a considerable disposal cost.
Route 2 (Oxidation of 5-Nitroisatin) is the most elegant in terms of its directness. However, the prohibitively high cost of 5-nitroisatin makes it unsuitable for large-scale, cost-driven synthesis and is more appropriate for smaller-scale or high-value applications where the cost of the intermediate is less of a factor.
For researchers and drug development professionals, the choice of synthetic route will depend on the scale of the synthesis and the specific requirements of the project. For initial lab-scale synthesis, the nitration of N-acetylanthranilic acid (Route 1) may be the most accessible. However, for process development and eventual large-scale production, a thorough investigation into the amination of 2-chloro-5-nitrobenzoic acid (Route 3) is highly recommended.
The selection between ethyl and methyl esters will largely depend on the subsequent synthetic steps and the desired properties of the final molecule, with the methyl ester offering a potential minor cost saving. Isomeric alternatives like Ethyl 4-amino-2-nitrobenzoate should be considered when exploring structure-activity relationships, but they represent a different class of building blocks rather than a direct substitute.
Safety Considerations for Large-Scale Nitration
The use of concentrated nitric and sulfuric acids in large-scale nitration reactions (Route 1) poses significant safety risks, including the potential for runaway reactions and explosions. A robust safety protocol is non-negotiable and must include:
-
Dedicated, well-ventilated nitration facilities with appropriate blast protection.
-
Continuous monitoring and control of reaction temperature, addition rates, and agitation.
-
Emergency quenching systems to rapidly neutralize the reaction in case of a thermal runaway.
-
Comprehensive personnel training on the hazards of nitrating agents and emergency procedures.
-
Proper personal protective equipment (PPE) , including acid-resistant suits, gloves, and face shields.
Conclusion
The cost-benefit analysis of this compound synthesis is a multi-faceted evaluation. While the amination of 2-chloro-5-nitrobenzoic acid emerges as the most cost-effective route for large-scale production, the initial capital investment and process optimization requirements must be considered. The traditional nitration of N-acetylanthranilic acid remains a viable, albeit more hazardous and moderately more expensive, alternative. The choice of synthetic pathway is a strategic decision that must align with the scale of production, cost targets, and the safety infrastructure of the manufacturing facility. This guide serves as a foundational tool for navigating these critical decisions in the synthesis of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. getwecycle.com [getwecycle.com]
- 4. chemworld.com [chemworld.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. imarcgroup.com [imarcgroup.com]
- 7. businessanalytiq.com [businessanalytiq.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-amino-5-nitrobenzoate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical, non-negotiable component of this culture. This guide provides a detailed, procedural framework for the safe disposal of Ethyl 2-amino-5-nitrobenzoate, a compound frequently utilized in organic synthesis. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. Improper disposal of nitroaromatic compounds can lead to significant hazards, including potential explosive reactions and long-term environmental toxicity.[1][2]
I. Immediate Safety and Hazard Recognition
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. As a nitroaromatic amine, this compound presents several potential risks:
-
Health Hazards: May cause skin and serious eye irritation.[3][4][5][6] Inhalation of dust can lead to respiratory irritation.[3][6] Some aromatic amines are suspected carcinogens.
-
Environmental Hazards: Nitroaromatic compounds are known pollutants and can be harmful to aquatic life with long-lasting effects.[1][5] Therefore, disposal into drains or waterways is strictly prohibited.[4][5][7][8][9]
-
Reactivity Hazards: This compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[3][10] Contact with these substances can lead to vigorous or explosive reactions.
Personal Protective Equipment (PPE):
A non-negotiable first line of defense is the correct use of PPE. Before handling this compound for disposal, ensure the following are worn:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield may also be necessary.[3][5] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or degradation before use.[3][8] |
| Protective Clothing | A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[3][5][7] |
| Respiratory Protection | For procedures that may generate dust, a NIOSH/MSHA-approved N95 dust mask or working within a certified chemical fume hood is mandatory.[5][8] |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[9] This means it should never be mixed with general refuse or poured down the sink. The following protocol outlines the process from the point of generation to final collection.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, filter paper).
-
Chemical Compatibility: The waste container must be made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Ensure the container is in good condition, free from leaks or cracks.[10][11][12]
-
Avoid Incompatibilities: Never mix this compound waste with incompatible materials such as strong oxidizing agents, bases, or reducing agents in the same container.[10]
2. Labeling of Hazardous Waste:
Proper labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 32203-24-0
-
The primary hazards associated with the chemical (e.g., "Irritant," "Environmental Hazard")
-
The date the waste was first added to the container
-
Your name, laboratory, and contact information
3. Temporary Storage in the Laboratory:
-
Satellite Accumulation Area (SAA): Waste should be stored in a designated SAA, which is at or near the point of generation.[12]
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.[10]
-
Secure Storage: The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition and direct sunlight.[7] The container must be kept tightly closed except when adding waste.[3][7][12] The storage area should be locked to prevent unauthorized access.[7][10]
4. Disposal of Empty Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinsing the container with a suitable solvent (e.g., ethanol or acetone) is a common decontamination procedure. The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container can be disposed of according to your institution's guidelines for decontaminated labware.
5. Arranging for Final Disposal:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for the final disposal of hazardous waste. They will have specific procedures for waste pickup and will work with a licensed hazardous waste disposal company.[11][12]
-
Incineration: The recommended method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3] This method ensures the complete destruction of the compound.
III. Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[3] For liquid solutions, absorb the spill with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[7]
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area by scrubbing with alcohol.[7] All cleanup materials must be collected and disposed of as hazardous waste.
-
Ventilate the Area: After cleanup is complete, ensure the area is well-ventilated.
Exposure Procedures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing and wash it before reuse.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][7] Remove contact lenses if present and easy to do.[3][5][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][7] Wash out the mouth with water and seek immediate medical attention.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current information.
References
- 1. reddit.com [reddit.com]
- 2. cswab.org [cswab.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Ethyl-5-nitrobenzoic acid | C9H9NO4 | CID 22745173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
